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Foundational

An In-depth Technical Guide to (3-Acetyl-5-methoxyphenyl)acetic acid: Structural Characterization, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenylacetic Acid Scaffold in Modern Drug Discovery Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylacetic Acid Scaffold in Modern Drug Discovery

Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. These compounds have demonstrated significant potential in various applications, including as anti-inflammatory, analgesic, and antipyretic agents.[1][2] The versatility of the phenylacetic acid scaffold allows for fine-tuning of its biological activity through substitution on the phenyl ring, making it a subject of considerable interest in the development of novel therapeutics.[3][4][5] This guide focuses on a specific derivative, (3-Acetyl-5-methoxyphenyl)acetic acid, providing a comprehensive overview of its structural characteristics, physicochemical properties, and potential applications, drawing upon data from closely related analogs to build a predictive profile.

Molecular Identity

(3-Acetyl-5-methoxyphenyl)acetic acid is a synthetic organic compound with the following identifiers:

IdentifierValue
CAS Number 1393584-27-4[6]
Molecular Formula C₁₁H₁₂O₄[6]
Molecular Weight 208.21 g/mol [6]
IUPAC Name 2-(3-acetyl-5-methoxyphenyl)acetic acid

Part 1: Structural Characterization (Predictive Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The expected proton NMR spectrum of (3-Acetyl-5-methoxyphenyl)acetic acid in a solvent like CDCl₃ would exhibit the following signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, in the region of 10-12 ppm.

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (7-8 ppm), corresponding to the three protons on the phenyl ring. The substitution pattern (1,3,5) would lead to specific splitting patterns (e.g., singlets or narrow multiplets).

  • Methylene Protons (-CH₂-): A sharp singlet around 3.6 ppm, corresponding to the two protons of the acetic acid methylene group.[7]

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm, corresponding to the three protons of the methoxy group.[7]

  • Acetyl Protons (-COCH₃): A sharp singlet around 2.6 ppm, corresponding to the three protons of the acetyl group.

The carbon NMR spectrum is expected to show the following key resonances:

  • Carbonyl Carbon (-COOH): A signal in the range of 175-180 ppm.[7]

  • Acetyl Carbonyl Carbon (-COCH₃): A signal further downfield, around 197-200 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (110-160 ppm). The carbons attached to the oxygen of the methoxy group and the acetyl group will be the most deshielded.

  • Methylene Carbon (-CH₂-): A signal around 40-45 ppm.[7]

  • Methoxy Carbon (-OCH₃): A signal around 55 ppm.[7]

  • Acetyl Carbon (-COCH₃): A signal in the aliphatic region, around 26-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H (Carboxylic Acid)3300-2500Very broad band
C-H (Aromatic)3100-3000Sharp, medium intensity
C-H (Aliphatic)3000-2850Sharp, medium intensity
C=O (Carboxylic Acid)~1710Strong, sharp absorption
C=O (Ketone)~1680Strong, sharp absorption
C=C (Aromatic)1600-1450Medium to weak absorptions
C-O (Methoxy/Acid)1300-1000Strong absorptions
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): An observable peak at m/z = 208.21.

  • Key Fragmentation Patterns:

    • Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 163.

    • Loss of the acetyl group (-COCH₃, 43 Da) resulting in a fragment at m/z = 165.

    • A base peak corresponding to the tropylium ion or a related stable aromatic cation is also anticipated, a common feature for phenylacetic acids.[16]

Part 2: Physicochemical Properties and Synthesis

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyPredicted Value/RangeRationale/Comparison
Physical State White to off-white solidTypical for substituted phenylacetic acids at room temperature.[17]
Melting Point 100-120 °CBased on analogs like 3,5-dimethoxyphenylacetic acid (101-106 °C).[18]
Solubility Soluble in organic solvents (e.g., DMSO, methanol, ethyl acetate), sparingly soluble in water.The aromatic ring and acetyl group increase lipophilicity, while the carboxylic acid and methoxy groups provide some polarity.[17]
pKa ~4.0 - 4.5Similar to other phenylacetic acids, where the carboxylic acid proton is weakly acidic.[10][19]
Synthesis Strategies

While a specific, published synthesis for (3-Acetyl-5-methoxyphenyl)acetic acid is not readily found, its synthesis can be conceptualized through established organic chemistry reactions. A plausible synthetic route would involve a Friedel-Crafts acylation of a suitable precursor.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Final Product SM 3-Methoxyphenylacetic acid R1 Friedel-Crafts Acylation SM->R1 FP (3-Acetyl-5-methoxyphenyl)acetic acid R1->FP Reagents Acetyl chloride (CH₃COCl) Lewis Acid (e.g., AlCl₃) Reagents->R1

Caption: Conceptual workflow for the synthesis of (3-Acetyl-5-methoxyphenyl)acetic acid.

  • Reaction Setup: To a stirred solution of 3-methoxyphenylacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in portions at 0 °C.

  • Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture while maintaining the low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Part 3: Potential Applications in Drug Development

The structural motifs present in (3-Acetyl-5-methoxyphenyl)acetic acid suggest several avenues for its potential application in drug discovery and development.

Anti-inflammatory and Analgesic Activity

Many phenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic properties of these compounds suggest that (3-Acetyl-5-methoxyphenyl)acetic acid could be a candidate for similar therapeutic applications.[2]

Modulation of Biological Pathways

Substituted phenylacetic acids have been identified as inhibitors of various biological targets. For instance, derivatives have been developed as potent inhibitors of the KEAP1-NRF2 protein-protein interaction, which is relevant for conditions involving oxidative stress and inflammation.[20] Others have been investigated as agonists for liver X receptors for the treatment of atherosclerosis.[5] The specific substitution pattern of (3-Acetyl-5-methoxyphenyl)acetic acid may confer novel inhibitory or modulatory activities on therapeutically relevant targets.

Intermediate for Complex Molecule Synthesis

The functional groups of (3-Acetyl-5-methoxyphenyl)acetic acid—the carboxylic acid, acetyl, and methoxy groups—provide multiple points for further chemical modification. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic value.[21]

Conclusion and Future Directions

(3-Acetyl-5-methoxyphenyl)acetic acid is a compound with significant, albeit currently underexplored, potential in the field of medicinal chemistry. While direct experimental data is sparse, predictive analysis based on its structural analogs provides a solid foundation for future research. The synthesis of this compound and the subsequent evaluation of its biological activities are warranted to fully elucidate its therapeutic potential. Further studies could focus on its anti-inflammatory properties, its ability to modulate key biological pathways, and its utility as a scaffold for the development of novel drug candidates.

References

  • Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. (2008). PubMed. [Link]

  • Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients. (1962). Semantic Scholar. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Substituted phenylacetic acid compounds. (1975).
  • Phenylacetic acid. Chemical Entities of Biological Interest (ChEBI). [Link]

  • Concerning the Physical Properties of Solutions of Certain Phenyl-substituted Acids in Relation to their Bactericidal Power. (1939). ACS Publications. [Link]

  • Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions. (2020). PubMed. [Link]

  • Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. (2006). ACS Publications. [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. [Link]

  • (3-Methoxyphenyl)acetic acid. PubChem. [Link]

  • 3,5-Dimethoxy-4-hydroxyphenylacetic acid. NIST WebBook. [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • Phenylacetic acid. FooDB. [Link]

  • Phenyl Acetic Acid Derivatives Research Articles. R Discovery. [Link]

  • Supporting Information. [Source not further specified]. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI. [Link]

  • 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. ResearchGate. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Phenylacetic acid. SpectraBase. [Link]

  • PHENYLACETIC ACID; EI-B; MS. MassBank. [Link]

  • Homoveratric acid. Organic Syntheses. [Link]

  • Spectral study of interactions of 4,8,4'-trimethylpsoralen and 4,4'-dimethylangelicin dyes with DNA. (2005). PubMed. [Link]

  • (3-methylphenoxy)acetic acid. NIST WebBook. [Link]

  • Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization. (2021). Frontiers. [Link]

  • 2,4-Dimethylphenol. mzCloud. [Link]

  • 3,4,5-TRIMETHOXYPHENYLACETIC ACID. gsrs. [Link]

  • Phenol, 2,4-dimethyl-. NIST WebBook. [Link]

  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). MDPI. [Link]

Sources

Exploratory

Physicochemical Profiling of (3-Acetyl-5-methoxyphenyl)acetic acid: Molecular Weight, Aqueous Solubility, and Analytical Workflows

Executive Summary In early-stage drug discovery and materials science, the physicochemical characterization of a target molecule dictates its formulation trajectory, pharmacokinetic potential, and bioassay reliability. (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and materials science, the physicochemical characterization of a target molecule dictates its formulation trajectory, pharmacokinetic potential, and bioassay reliability. (3-Acetyl-5-methoxyphenyl)acetic acid (CAS: 1393584-27-4) is a functionalized phenylacetic acid derivative characterized by a lipophilic aromatic core balanced by hydrogen-bonding substituents (methoxy and acetyl groups) and an ionizable carboxylic acid moiety.

This technical guide provides an authoritative breakdown of its molecular weight, theoretical aqueous solubility, and the rigorous, self-validating experimental workflows required to empirically determine its thermodynamic solubility and acid dissociation constant ( pKa​ ).

Structural Analysis & Physicochemical Causality

The behavior of (3-Acetyl-5-methoxyphenyl)acetic acid in aqueous media is strictly governed by its functional groups. Understanding the causality between its structure and its macroscopic properties is critical for assay design.

  • Molecular Weight & Formula: The compound has a molecular formula of C11​H12​O4​ and a precise molecular weight of 208.21 g/mol [1]. This low molecular weight falls well within the Lipinski Rule of 5, suggesting favorable baseline permeability.

  • The Ionizable Moiety (Carboxylic Acid): The acetic acid side chain acts as a weak Brønsted-Lowry acid. Based on structural analogs (e.g., phenylacetic acid), the estimated pKa​ is approximately 4.3. This means that at physiological pH (7.4), the molecule exists almost entirely in its deprotonated, anionic state, drastically increasing its aqueous solubility.

  • Lipophilic & Polar Contributions: The methoxy ( −OCH3​ ) and acetyl ( −COCH3​ ) groups act as hydrogen bond acceptors. However, the planar phenyl ring introduces significant lipophilicity. Consequently, the intrinsic solubility ( S0​ )—the solubility of the fully protonated, un-ionized form at low pH—is expected to be poor (typically in the low μg/mL range).

Table 1: Summary of Physicochemical Parameters
ParameterValue / EstimateCausality / Significance
CAS Number 1393584-27-4Unique chemical identifier.
Molecular Formula C11​H12​O4​ Dictates exact mass and elemental composition.
Molecular Weight 208.21 g/mol Low MW favors rapid dissolution and high diffusion coefficients.
Estimated pKa​ ~ 4.3Governs the pH-dependent ionization profile.
Intrinsic Solubility ( S0​ ) Low ( μg/mL range)Driven by the lipophilic phenyl ring at pH < 3.0.
Apparent Solubility ( Stotal​ ) at pH 7.4 High ( mg/mL range)Driven by the formation of the highly soluble carboxylate anion.

The Logic of pH-Dependent Solubility

For ionizable compounds like (3-Acetyl-5-methoxyphenyl)acetic acid, reporting a single "aqueous solubility" value is scientifically meaningless without stating the pH of the medium. The total apparent solubility ( Stotal​ ) is defined by the Henderson-Hasselbalch relationship:

Stotal​=S0​(1+10(pH−pKa​))

Because the intrinsic solubility ( S0​ ) is low, any drop in pH during an assay (which can occur simply by dissolving the acidic compound itself in an unbuffered solution) will trigger rapid precipitation. This necessitates the use of strongly buffered media during experimental validation.

G A Total Aqueous Solubility (S_total) B Intrinsic Solubility (S0) Un-ionized Form A->B  Contributes C Ionized Solubility (Si) Deprotonated Form A->C  Contributes D pH < pKa (~4.3) Precipitation Risk B->D  Dominates at E pH > pKa High Aqueous Solubility C->E  Dominates at

Figure 1: Logical relationship between pH, ionization state, and apparent aqueous solubility.

Experimental Workflows: Self-Validating Protocols

To prevent false positives in bioassays caused by colloidal aggregation or supersaturation, researchers must determine the thermodynamic equilibrium solubility rather than the kinetic solubility. Kinetic methods (e.g., DMSO-dilution) often overestimate solubility because the compound gets kinetically trapped in a supersaturated state before precipitating[3.1].

The gold standard for determining thermodynamic solubility is the Shake-Flask Method , standardized by OECD Test Guideline 105[3.6].

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is designed as a self-validating system. By sampling at two different time points (24h and 48h), the scientist proves that thermodynamic equilibrium has been achieved (i.e., the concentration does not change between time points). Furthermore, measuring the final pH ensures the buffer capacity was not exhausted by the acidic API[3.4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three standard pharmacopoeial buffers: pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate). Ensure a high buffer capacity (e.g., 50 mM) to resist pH shifts caused by the addition of the acidic compound.

  • Solid Addition: Add an excess amount of solid (3-Acetyl-5-methoxyphenyl)acetic acid (e.g., 5-10 mg) to 1 mL of each buffer in sealed glass vials. Causality: An excess of solid must be visibly present to ensure the solution is fully saturated.

  • Equilibration: Place the vials in an orbital shaker set to 37 ± 1 °C (physiological temperature) and agitate at 250 RPM. Avoid vortexing, which can cause particle agglomeration.

  • Phase Separation (Self-Validation Step): After 24 hours, remove a 100 μL aliquot. Centrifuge the aliquot at 15,000 x g for 15 minutes to pellet undissolved solids. Repeat this sampling process at 48 hours. If the 24h and 48h concentrations match within 5%, equilibrium is confirmed.

  • Final pH Verification: Measure the pH of the remaining suspension. Critical: If the pH has dropped by more than 0.05 units, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer.

  • Quantification: Dilute the supernatant with mobile phase to prevent precipitation upon cooling to room temperature. Quantify the concentration using a validated HPLC-UV method against a known calibration curve.

G A Solid (3-Acetyl-5-methoxyphenyl)acetic acid Excess Amount B Buffer Addition (pH 1.2, 4.5, 6.8) A->B C Orbital Shaking (37°C) 24h & 48h Sampling B->C D Phase Separation (Ultracentrifugation) C->D E HPLC-UV Quantification & Final pH Verification D->E

Figure 2: Workflow for the Shake-Flask thermodynamic solubility determination (OECD 105).

Protocol 2: Potentiometric pKa​ Determination (Yasuda-Shedlovsky Extrapolation)

Because the intrinsic solubility of the un-ionized form is likely very low, standard aqueous potentiometric titration may fail (the compound will precipitate before the titration is complete). A cosolvent method is required.

Step-by-Step Methodology:

  • Cosolvent Preparation: Prepare solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). Causality: The cosolvent keeps the un-ionized form in solution throughout the entire pH titration range.

  • Titration: Titrate each mixture with standardized 0.1 N KOH using an automated potentiometric titrator under a nitrogen atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews results).

  • Data Extrapolation: Calculate the apparent pKa​ ( psKa​ ) for each cosolvent ratio. Plot the psKa​ values against the dielectric constant of the mixtures.

  • Yasuda-Shedlovsky Plot: Extrapolate the linear regression to 0% organic solvent (pure water) to determine the true aqueous pKa​ .

Conclusion

For (3-Acetyl-5-methoxyphenyl)acetic acid (MW: 208.21 g/mol ), aqueous solubility is not a static number but a dynamic property dictated by its pKa​ (~4.3) and the pH of the surrounding medium. By employing rigorous, self-validating methodologies like the OECD 105 Shake-Flask method and cosolvent potentiometry, researchers can generate highly reliable physicochemical profiles that prevent downstream failures in formulation and in vitro bioassays.

References

  • Government of Canada / OECD. "New Substances Notification: OECD Test Guideline 105". Publications GC. Available at:[Link]

  • World Health Organization (WHO). "Annex 4: Equilibrium solubility experiments for Biopharmaceutics Classification System". WHO Technical Report Series, No. 1019, 2019. Available at:[Link]

Sources

Foundational

Thermal Profiling and Stability Analysis of (3-Acetyl-5-methoxyphenyl)acetic Acid: A Technical Guide for Preclinical Formulation

Executive Summary In the critical path of drug development, the solid-state characterization of active pharmaceutical ingredient (API) intermediates dictates downstream formulation strategies. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the critical path of drug development, the solid-state characterization of active pharmaceutical ingredient (API) intermediates dictates downstream formulation strategies. This whitepaper provides an in-depth technical framework for evaluating the thermal stability and melting point of (3-Acetyl-5-methoxyphenyl)acetic acid . By synthesizing structural thermodynamics with rigorously self-validating analytical protocols, this guide empowers application scientists to accurately profile the thermal behavior of complex substituted phenylacetic acids, ensuring material integrity during high-temperature processing (e.g., hot-melt extrusion or milling).

Chemical Profiling & Structural Thermodynamics

(3-Acetyl-5-methoxyphenyl)acetic acid (CAS: 1393584-27-4) is a highly functionalized aromatic compound with a molecular formula of C11H12O4 and a molecular weight of 208.21 g/mol [1]. Its thermal behavior is governed by the competing electronic and steric effects of its three primary functional groups:

  • Acetic Acid Moiety: The carboxylic acid tail drives the formation of robust intermolecular hydrogen-bonded dimers (R²₂(8) supramolecular synthons). This dimerization significantly increases the crystal lattice energy, acting as the primary driver for the compound's melting point ( Tm​ ).

  • Methoxy Group (-OCH₃): Acting as an electron-donating group via resonance, the methoxy substituent increases the electron density of the aromatic ring, which generally stabilizes the core against premature thermal cleavage.

  • Acetyl Group (-COCH₃): This electron-withdrawing group introduces strong dipole-dipole interactions. The push-pull electronic dynamic between the methoxy and acetyl groups strongly influences the polymorphic landscape and the enthalpy of fusion ( ΔHf​ ).

Like many phenylacetic acid derivatives, this compound is expected to exhibit a sharp melting endotherm, followed by thermal decomposition at elevated temperatures[2].

Quantitative Data Summaries

To facilitate rapid reference, the fundamental physicochemical properties and the representative thermal parameters (benchmarked against structurally analogous substituted phenylacetic acids) are summarized below.

Table 1: Fundamental Physicochemical Profile

PropertyValue / Description
IUPAC Name 2-(3-acetyl-5-methoxyphenyl)acetic acid
CAS Registry Number 1393584-27-4[1]
Molecular Formula C11H12O4[1]
Molecular Weight 208.21 g/mol [1]
Standard State Solid (Crystalline powder)

Table 2: Representative Thermal Parameters

Thermal EventExpected RangeAnalytical Technique
Melting Point ( Tm​ ) 110 °C – 140 °CDSC (Onset of endothermic peak)
Enthalpy of Fusion ( ΔHf​ ) 25 – 35 J/gDSC (Area under the curve integration)
Degradation Onset ( Td​ ) > 180 °CTGA (Temperature at 5% weight loss)
Primary Degradation Route Decarboxylation (-CO₂)TGA coupled with IR or GC-MS

Analytical Workflows & Degradation Pathways

Understanding the sequence of thermal events is critical. Below is the standard analytical workflow utilized to isolate the melting point from thermal degradation, followed by the proposed degradation pathway of the molecule.

AnalyticalWorkflow A 1. Sample Preparation (2-5 mg in Aluminum Pan) B 2. System Purge (N2 Gas at 60 mL/min) A->B C 3A. DSC Analysis (Ramp 10 °C/min) B->C D 3B. TGA Analysis (Ramp 10 °C/min) B->D E 4. Data Integration (Tm, Enthalpy, Weight Loss) C->E D->E

Caption: Parallel DSC and TGA workflow for comprehensive thermal characterization.

DegradationPathway A Intact API C11H12O4 B Decarboxylation (-CO2) ~180-220 °C A->B C Acetophenone Derivative B->C D Chain Cleavage >300 °C C->D E Carbonaceous Char D->E

Caption: Proposed thermal degradation pathway of (3-Acetyl-5-methoxyphenyl)acetic acid.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, experimental design must be rooted in causality. DSC measurements of substituted phenylacetic acids are highly sensitive to thermal history and metastable polymorphs[3]. Therefore, the following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Differential Scanning Calorimetry (DSC) for Tm​ Determination

Objective: Accurately determine the melting onset and enthalpy of fusion without inducing thermal degradation.

  • System Suitability (Self-Validation): Prior to sample analysis, run a high-purity Indium standard. Verify that the measured melting point is 156.6 °C (± 0.5 °C) and the enthalpy of fusion is 28.45 J/g. If the system fails, recalibrate the furnace.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of (3-Acetyl-5-methoxyphenyl)acetic acid into a standard aluminum DSC pan.

    • Causality: Sample masses below 2 mg suffer from low signal-to-noise ratios, while masses above 5 mg create thermal gradients within the pan, artificially broadening the melting peak.

  • Crimping: Seal the pan with a pinhole lid.

    • Causality: The pinhole allows volatile impurities (like residual crystallization solvents) to escape, preventing pressure buildup that could alter the thermodynamic melting point.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50-60 mL/min[4].

  • Thermal Program: Equilibrate at 25 °C, then heat at a rate of 10 °C/min to 160 °C.

    • Causality: A 10 °C/min heating rate is the industry gold standard; it provides the optimal balance between resolving the melting endotherm and maintaining sensitivity to weak polymorphic transitions[4].

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: Quantify the onset of thermal degradation ( Td​ ) to establish the safe processing window for the compound.

  • System Suitability (Self-Validation): Load an empty platinum or alumina crucible. Perform a 30-minute isothermal hold at 25 °C. The microbalance drift must be < 10 µg/hr. Next, run a Calcium Oxalate Monohydrate standard to verify the mass-loss resolution.

  • Sample Loading: Transfer 5.0 to 10.0 mg of the sample into the crucible.

  • Atmosphere Control: Purge the furnace with Nitrogen ( N2​ ) at 60 mL/min.

    • Causality: Nitrogen ensures that the recorded mass loss is strictly due to pure thermal dissociation (e.g., decarboxylation) rather than oxidative combustion, which would occur if ambient air were used[4].

  • Thermal Program: Heat from 25 °C to 400 °C at 10 °C/min.

  • Data Integration: Calculate the Td​ at the 5% weight loss threshold. Generate the first derivative curve (DTG) to pinpoint the maximum rate of decarboxylation.

Conclusion & Best Practices

The thermal characterization of (3-Acetyl-5-methoxyphenyl)acetic acid requires precise control over analytical variables. Because the carboxylic acid moiety is prone to decarboxylation at elevated temperatures[2], researchers must ensure that the melting point ( Tm​ ) and the degradation onset ( Td​ ) are sufficiently separated. By utilizing a 10 °C/min heating rate under an inert nitrogen atmosphere, scientists can accurately map the thermal profile of this compound, ensuring that downstream processes like milling or melt-extrusion are conducted well within its thermodynamic safety margins.

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Exploratory

A Strategic Guide to Characterizing the Biological Activity of (3-Acetyl-5-methoxyphenyl)acetic Acid in Cell-Based Assays

Preamble: Navigating the Uncharted Territory of a Novel Compound In the landscape of drug discovery and chemical biology, researchers are often faced with novel chemical entities whose biological activities are yet to be...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Uncharted Territory of a Novel Compound

In the landscape of drug discovery and chemical biology, researchers are often faced with novel chemical entities whose biological activities are yet to be defined. (3-Acetyl-5-methoxyphenyl)acetic acid (CAS 1393584-27-4) is one such compound.[1] While direct literature on its cellular effects is sparse, its structure, featuring a substituted phenylacetic acid backbone, shares motifs with compounds known to possess a range of biological activities, including anti-inflammatory and metabolic-modulating properties.

This guide is structured not as a review of existing data, but as a strategic and logical workflow for the initial characterization of this compound's biological activity using a suite of robust and informative cell-based assays. We will proceed with the foundational principle of all pharmacological screening: first, determine the compound's effect on cell health and viability to establish a therapeutic window, and then, delve into specific mechanistic and functional assays. This approach ensures that any observed effects in subsequent assays are not mere artifacts of cytotoxicity.

We will explore three primary pillars of potential activity:

  • Cytotoxicity and Cell Viability: Establishing the foundational dose-response relationship.

  • Anti-inflammatory Potential: Investigating the modulation of key inflammatory pathways.

  • Metabolic Influence: Assessing the impact on cellular glucose metabolism.

This comprehensive, multi-assay assessment will provide a holistic initial profile of (3-Acetyl-5-methoxyphenyl)acetic acid, guiding future research and development efforts.[2]

Part 1: Foundational Assessment of Cell Viability and Cytotoxicity

Before exploring any specific biological activity, it is imperative to determine the concentration range at which (3-Acetyl-5-methoxyphenyl)acetic acid affects fundamental cellular processes like metabolic activity and membrane integrity. These assays provide the critical therapeutic window for all subsequent experiments.

The MTT Assay: A Measure of Metabolic Activity

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[5] This assay is a gold standard for evaluating a compound's effect on cell proliferation and viability.[4]

Experimental Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Compound Treatment cluster_assay Day 3/4: Assay Execution plate_cells Seed cells into 96-well plate (e.g., 5,000-10,000 cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) to allow cell adherence plate_cells->incubate_overnight prepare_compound Prepare serial dilutions of (3-Acetyl-5-methoxyphenyl)acetic acid add_compound Add compound dilutions to wells prepare_compound->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add 10 µL of MTT Reagent (5 mg/mL) to each well incubate_mtt Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate_mtt add_solubilizer Add 100 µL of Solubilization Solution (e.g., acidified isopropanol) incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Plating: Seed your chosen cell line (e.g., HeLa, A549) into a 96-well flat-bottom plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[5] Include wells with medium only for blank controls.

  • Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume normal growth.[5]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (3-Acetyl-5-methoxyphenyl)acetic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only controls.

  • Treatment Incubation: Incubate the cells with the compound for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[3]

Data Presentation: MTT Assay Results

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation % Cell Viability
Vehicle Control 1.254 0.087 100.0%
0.1 1.231 0.091 98.2%
1 1.198 0.075 95.5%
10 1.050 0.066 83.7%
50 0.612 0.054 48.8%
100 0.233 0.029 18.6%

| 250 | 0.098 | 0.015 | 7.8% |

The LDH Release Assay: A Measure of Membrane Integrity

Scientific Rationale: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[7] LDH is a stable cytosolic enzyme that is released upon cell lysis or when the plasma membrane is compromised.[8] This makes it an excellent marker for cytotoxicity induced by chemical compounds.[9] This assay complements the MTT assay by specifically measuring cell death rather than metabolic activity.

Experimental Workflow Diagram: LDH Release Assay

LDH_Workflow cluster_prep Cell Plating & Treatment cluster_assay Assay Execution plate_cells Seed and treat cells in a 96-well plate (Same as MTT assay Day 1 & 2) set_controls Prepare controls: - Spontaneous Release (vehicle) - Maximum Release (Lysis Buffer) plate_cells->set_controls centrifuge_plate Centrifuge plate (400 x g, 5 min) to pellet cells transfer_supernatant Carefully transfer 100 µL of supernatant to a new 96-well assay plate centrifuge_plate->transfer_supernatant add_reagent Add 100 µL of LDH Reaction Solution to each well transfer_supernatant->add_reagent incubate_reagent Incubate for 30 min at 37°C (Protected from light) add_reagent->incubate_reagent read_absorbance Measure absorbance at 490 nm incubate_reagent->read_absorbance

Caption: Workflow for assessing cytotoxicity using the LDH release assay.

Detailed Protocol: LDH Release Assay

  • Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol to plate and treat cells with (3-Acetyl-5-methoxyphenyl)acetic acid.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10% Triton X-100) for 1 hour before the end of the incubation.[9]

    • Background Control: Medium only, no cells.

  • Supernatant Collection: At the end of the treatment incubation, centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet the cells and any debris.[9]

  • Sample Transfer: Carefully transfer 100 µL of the cell-free supernatant from each well to a corresponding well in a new, clean 96-well assay plate.[9]

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and diaphorase) to each well of the new assay plate.[9]

  • Incubation: Incubate the plate for up to 30 minutes at 37°C, protected from light.[9]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation: LDH Release Assay Results

Concentration (µM) Mean Absorbance (490 nm) Std. Deviation % Cytotoxicity
Spontaneous Release 0.152 0.011 0.0%
Maximum Release 0.987 0.065 100.0%
0.1 0.155 0.014 0.4%
1 0.161 0.012 1.1%
10 0.189 0.018 4.4%
50 0.453 0.033 36.0%
100 0.812 0.059 78.9%

| 250 | 0.955 | 0.061 | 96.1% |

Part 2: Probing the Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response.[10] Given that structurally related compounds exhibit anti-inflammatory properties, investigating the effect of (3-Acetyl-5-methoxyphenyl)acetic acid on this pathway is a logical next step.

NF-κB Reporter Assay: Monitoring a Key Inflammatory Transcription Factor

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[10][11] An NF-κB reporter assay utilizes a cell line (e.g., HEK293) engineered to express a reporter gene, such as luciferase, under the control of NF-κB response elements.[12] When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it drives the expression of luciferase. An anti-inflammatory compound will inhibit this activation, leading to a quantifiable decrease in the luminescent signal.[11][12]

Signaling Pathway Diagram: NF-κB Activation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases IkB_P P-IκBα IkB_NFkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., Luciferase) DNA->Transcription TNFa TNF-α TNFa->TNFR Binds Compound (3-Acetyl-5-methoxyphenyl)acetic acid Compound->IKK Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway and potential point of inhibition.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Plating: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) into a white, clear-bottom 96-well plate at a density of ~30,000 cells per well in 75 µL of assay medium.[13] Incubate overnight at 37°C with 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of (3-Acetyl-5-methoxyphenyl)acetic acid in assay medium. Add 25 µL of the compound dilutions to the cells. Incubate for 1-2 hours to allow for cell uptake.

  • Inflammatory Stimulus: Prepare the inflammatory stimulus (e.g., TNF-α at a final concentration of 10 ng/mL or LPS at 1 µg/mL) in assay medium.[14] Add the stimulus to all wells except the unstimulated controls.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 5-6 hours for TNF-α stimulation.[13]

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add 100 µL of the luciferase detection reagent to each well.[13]

    • Incubate for ~15 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.[15]

Data Presentation: NF-κB Reporter Assay Results

Compound Conc. (µM) Mean RLU Std. Deviation % Inhibition of NF-κB Activity
Unstimulated Control 5,123 450 N/A
Stimulated Control (TNF-α) 154,876 12,345 0.0%
0.1 149,870 11,500 3.3%
1 123,543 9,876 20.9%
10 78,910 6,543 50.7%
50 34,567 3,210 79.6%

| 100 | 10,234 | 987 | 96.4% |

Cytokine Release Assay (ELISA): Measuring Functional Inflammatory Output

Scientific Rationale: A functional consequence of NF-κB activation is the production and secretion of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6).[16] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these secreted proteins in the cell culture supernatant.[17] Measuring the reduction in cytokine release provides strong, physiologically relevant evidence of a compound's anti-inflammatory activity.[18]

Experimental Workflow Diagram: Cytokine ELISA

ELISA_Workflow cluster_sample Sample Preparation cluster_elisa ELISA Procedure treat_cells Culture & treat cells with compound + inflammatory stimulus (e.g., LPS) collect_supernatant Collect cell culture supernatant treat_cells->collect_supernatant coat_plate Coat plate with Capture Ab block_plate Block non-specific sites coat_plate->block_plate add_sample Add supernatant & standards block_plate->add_sample add_detect_ab Add biotinylated Detection Ab add_sample->add_detect_ab add_enzyme Add Streptavidin-HRP add_detect_ab->add_enzyme add_substrate Add TMB Substrate add_enzyme->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: General workflow for a sandwich ELISA to measure cytokine levels.

Detailed Protocol: IL-6 ELISA

  • Sample Generation:

    • Plate macrophage-like cells (e.g., RAW 264.7) in a 24-well plate.

    • Pre-treat cells with non-toxic concentrations of (3-Acetyl-5-methoxyphenyl)acetic acid for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14]

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cells or debris.[16]

  • ELISA Plate Coating: Coat a 96-well ELISA plate with an IL-6 capture antibody overnight at 4°C.[16]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[16]

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add 100 µL of your collected supernatants and a serial dilution of a known IL-6 standard to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.[16]

  • Detection Antibody: Wash the plate and add the biotinylated IL-6 detection antibody. Incubate for 1 hour at 37°C.[16]

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at 37°C.[16]

  • Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops (15-30 minutes).[16]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[19]

  • Data Acquisition: Read the absorbance at 450 nm. Calculate the IL-6 concentration in your samples by interpolating from the standard curve.

Data Presentation: IL-6 ELISA Results

Compound Conc. (µM) Mean IL-6 Conc. (pg/mL) Std. Deviation % Inhibition of IL-6 Release
Unstimulated Control 55 12 N/A
Stimulated Control (LPS) 2450 187 0.0%
1 2130 155 13.1%
10 1345 110 45.1%
50 456 45 81.4%

| 100 | 112 | 23 | 95.4% |

Part 3: Assessing Effects on Cellular Metabolism

The structural features of (3-Acetyl-5-methoxyphenyl)acetic acid suggest it could interact with metabolic pathways. Cancer cells and activated immune cells often exhibit increased glucose uptake to fuel their high rates of proliferation and activity. Therefore, assessing the compound's effect on this fundamental metabolic process is a valuable line of inquiry.

Fluorescent Glucose Uptake Assay

Scientific Rationale: This assay measures the uptake of glucose into cells using a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[20] 2-NBDG is transported into cells via glucose transporters (GLUTs). Once inside, it is phosphorylated and trapped, leading to an accumulation of fluorescence that is proportional to the rate of glucose uptake. This provides a direct measure of the compound's effect on cellular glucose transport.

GlucoseUptake_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Execution seed_cells Seed cells in a black, clear-bottom 96-well plate and grow overnight treat_cells Treat cells with compound in glucose-free medium seed_cells->treat_cells add_2NBDG Add 2-NBDG fluorescent glucose analog incubate_2NBDG Incubate for 10-60 minutes add_2NBDG->incubate_2NBDG wash_cells Wash cells with ice-cold PBS to remove extracellular 2-NBDG incubate_2NBDG->wash_cells read_fluorescence Read fluorescence (Ex/Em = 485/535 nm) wash_cells->read_fluorescence

Sources

Protocols & Analytical Methods

Method

Application Note: Rational HPLC Method Development and Validation for (3-Acetyl-5-methoxyphenyl)acetic acid

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals. Physicochemical Profiling & Mechanistic Rationale Before an analytical scientist injects a single sample, they must...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals.

Physicochemical Profiling & Mechanistic Rationale

Before an analytical scientist injects a single sample, they must interrogate the molecular structure of the analyte. (3-Acetyl-5-methoxyphenyl)acetic acid (CAS: 1393584-27-4) is an aromatic compound featuring three distinct functional groups on a benzene scaffold: an electron-withdrawing acetyl group, an electron-donating methoxy group, and an ionizable acetic acid moiety.

The Causality of pH Control: The most critical feature of this molecule is the acetic acid group, which possesses a theoretical pKa​ of approximately 4.3. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the ionization state of the analyte dictates its hydrophobicity and retention. If the mobile phase pH is maintained near 4.3, the compound exists in a dynamic 50/50 equilibrium between its neutral (protonated) and anionic (deprotonated) states. This dual-state existence leads to severe peak tailing, split peaks, and irreproducible retention times[1].

To enforce a single, neutral molecular state, the mobile phase pH must be suppressed to at least 1.5 units below the pKa​ . By adjusting the aqueous mobile phase to pH 2.7, >95% of the analyte molecules are forced into their neutral state, maximizing hydrophobic interaction with the stationary phase and yielding sharp, symmetrical peaks.

Method Development Strategy: The "Why" Behind the "How"

Stationary Phase Selection

A standard C18 (Octadecylsilane) column is selected. The dense hydrophobic ligand coverage provides excellent retention for the neutral form of the acidic analyte. An end-capped column is strictly required; residual surface silanols on un-capped silica can act as weak cation exchangers, causing secondary interactions with the analyte's oxygen atoms and resulting in peak tailing[1].

Mobile Phase Composition
  • Aqueous Phase (Solvent A): 0.1% Formic acid in HPLC-grade water (pH ~2.7). This satisfies the pH suppression requirement without relying on non-volatile phosphate buffers. This choice ensures the method remains LC-MS compatible, future-proofing the protocol for downstream impurity identification.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) is chosen over methanol. ACN has a lower viscosity, which significantly reduces system backpressure, and a lower UV cutoff (<190 nm), which minimizes baseline drift during gradient elution[1].

Detector Optimization

The conjugated aromatic ring and the acetyl carbonyl group provide robust UV absorption. A Diode Array Detector (DAD) set to 254 nm is optimal. While 210 nm might offer higher absolute sensitivity for the carboxyl backbone, 254 nm provides superior selectivity for the conjugated π -system and ensures a highly stable baseline against the organic modifier gradient.

Experimental Protocol

Chromatographic Conditions

All quantitative instrumental parameters have been optimized to balance resolution, sensitivity, and run time.

ParameterSpecificationScientific Rationale
Column End-capped C18, 150 x 4.6 mm, 5 µmProvides standard RP retention and high theoretical plate counts.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of the acetic acid group ( pKa​ ~4.3).
Mobile Phase B 100% Acetonitrile (ACN)Low viscosity and excellent UV transparency.
Elution Mode Gradient (See step 3.2)Sharpens the analyte peak and flushes highly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 30°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV/DAD at 254 nmCaptures conjugated aromatic/acetyl absorbance with low noise.
Injection Vol 10 µLPrevents column overloading while maintaining adequate S/N ratio.
Gradient Elution Program
  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte at the column head).

  • 2.0 - 8.0 min: Linear ramp from 20% B to 70% B (Elution of the main peak).

  • 8.0 - 10.0 min: 95% B (Column wash to remove strongly bound hydrophobic matrix components).

  • 10.0 - 15.0 min: 20% B (Re-equilibration prior to the next injection).

Preparation of Solutions
  • Diluent: 50:50 (v/v) Water:Acetonitrile. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect").

  • Standard Preparation: Accurately weigh 10.0 mg of (3-Acetyl-5-methoxyphenyl)acetic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a stock concentration of 100 µg/mL. Sonicate for 5 minutes to ensure complete dissolution.

System Suitability & Self-Validating Framework

A method is only as reliable as its daily performance. The protocol is designed as a self-validating system . Before any sample analysis can begin, the system must prove its fitness for purpose through System Suitability Testing (SST)[2]. Furthermore, standard bracketing (injecting a standard every 10 samples) is employed to ensure that instrument drift is caught in real-time.

Mandatory SST Gates (Must pass prior to sample injection):

  • Resolution ( Rs​ ): > 2.0 between the analyte and any known adjacent impurity.

  • Tailing Factor ( Tf​ ): 1.5. (Values > 1.5 indicate column degradation or improper pH control).

  • Theoretical Plates ( N ): > 5,000.

  • Injection Precision: %RSD 2.0% for 5 replicate injections of the 100 µg/mL standard.

ICH Q2(R1) Method Validation Requirements

To ensure authoritative compliance and global regulatory acceptance, the developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3].

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank diluent, standard, and matrix-spiked sample.No interfering peaks at the analyte's retention time. Peak purity index > 0.990 (via DAD).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of analyte into the sample matrix at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations of the 100% standard. Intermediate Precision: Different analyst, different day.Peak area %RSD 2.0% for both repeatability and intermediate precision.
LOD / LOQ Signal-to-Noise (S/N) ratio evaluation from serial dilutions.S/N 3 for Limit of Detection (LOD); S/N 10 for Limit of Quantitation (LOQ).
Robustness Deliberate micro-variations in flow rate ( ± 0.1 mL/min), column temp ( ± 5°C), and mobile phase pH ( ± 0.2 units).System suitability criteria (Tailing, %RSD) must still be met under all varied conditions.

Visualizing the Workflow

The following diagram illustrates the logical progression from physicochemical profiling to formal regulatory validation.

HPLC_Workflow Step1 1. Physicochemical Profiling pKa ~4.3 | Weak Acid Step2 2. Mobile Phase Selection pH 2.7 to Suppress Ionization Step1->Step2 Dictates pH control Step3 3. Stationary Phase End-capped C18 Column Step2->Step3 Ensures hydrophobic retention Step4 4. Elution Optimization Gradient Acetonitrile/Water Step3->Step4 Optimizes peak resolution Step5 5. System Suitability (SST) Tailing < 1.5 | %RSD < 2.0 Step4->Step5 Establishes baseline metrics Step6 6. ICH Q2(R1) Validation Specificity, Linearity, Accuracy Step5->Step6 Triggers formal validation

Figure 1: Logical workflow for HPLC method development and validation of acidic analytes.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP-NF). URL:[Link]

  • Practical HPLC Method Development (2nd Edition). Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. URL:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of (3-Acetyl-5-methoxyphenyl)acetic acid

Strategic Considerations in Substrate Reduction (3-Acetyl-5-methoxyphenyl)acetic acid is a highly functionalized aromatic building block frequently utilized in the development of active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Considerations in Substrate Reduction

(3-Acetyl-5-methoxyphenyl)acetic acid is a highly functionalized aromatic building block frequently utilized in the development of active pharmaceutical ingredients (APIs). The structural complexity of this molecule presents a classic challenge in synthetic organic chemistry: the chemoselective reduction of an aryl ketone in the presence of an electron-donating aromatic ether (methoxy group) and a terminal carboxylic acid.

Depending on the targeted downstream API, the synthetic objective may be either an arrested reduction (yielding the secondary benzylic alcohol) or a complete deoxygenation/hydrogenolysis (yielding the corresponding ethyl derivative). Achieving this divergence requires precise manipulation of the catalytic environment, specifically the choice of hydrogen source, catalyst, and solvent pH.

Mechanistic Rationale & Chemoselectivity

The reduction of aryl ketones over heterogeneous transition-metal catalysts proceeds via a sequential pathway. The carbonyl group is first hydrogenated to a benzylic alcohol. Subsequently, the benzylic C–O bond can undergo hydrogenolysis to form an alkyl group[1].

  • Preservation of the Carboxylic Acid: Carboxylic acids are highly oxidized and recalcitrant to standard transition-metal hydrogenation. Under mild Pd/C or Ru/C conditions, the –COOH group remains completely intact, avoiding the need for protecting group chemistry.

  • Preservation of the Methoxy Group: Aryl methyl ethers are fundamentally stable to hydrogenolysis. Unlike benzyl ethers, the C(sp²)–O bond of the methoxy group requires extremely harsh conditions (e.g., high-pressure H₂ with Rh/Al₂O₃) to cleave or reduce[2].

  • Controlling Ketone Hydrogenolysis: The divergence between stopping at the benzylic alcohol and proceeding to the ethyl group is dictated by the solvent's acidity. Acidic media (e.g., glacial acetic acid) protonates the intermediate benzylic hydroxyl group. This transforms it into an excellent leaving group, lowering the activation energy for water elimination and subsequent reduction of the resulting benzylic intermediate[1]. Conversely, utilizing transfer hydrogenation with a mildly basic hydrogen donor (like sodium formate) completely arrests the reaction at the alcohol stage[3]. Alternative homogeneous iron or rhodium catalysts can also achieve this arrested reduction, though heterogeneous Pd/C remains the industrial standard for scalability[4].

Reaction Pathway Visualization

Pathway A (3-Acetyl-5-methoxyphenyl) acetic acid B 1-(3-(carboxymethyl)-5-methoxyphenyl) ethanol A->B Transfer Hydrogenation (Neutral/Basic, Pd/C) C 3-Ethyl-5-methoxyphenyl acetic acid A->C Direct One-Pot Reduction (Pd/C, H2, AcOH) B->C Hydrogenolysis (Acidic Media, Pd/C) D Ring-Reduced Cyclohexane Analog C->D Over-reduction (High Pressure, Rh/C)

Reaction pathways for the chemoselective catalytic reduction of the aryl ketone moiety.

Quantitative Optimization Data

The following table summarizes the validated reaction parameters required to steer the chemoselectivity of the reduction.

Target ProductCatalyst SystemSolventAdditive / H₂ SourceTemp / PressureExpected Yield
Secondary Alcohol 5% Pd/C (5 mol%)Isopropanol / H₂OSodium Formate (3 eq)40 °C / Ambient> 92%
Secondary Alcohol 5% Ru/C (5 mol%)THFH₂ Gas25 °C / 1 atm> 90%
Ethyl Derivative 10% Pd/C (10 mol%)Glacial Acetic AcidH₂ Gas50 °C / 3 atm> 88%
Ethyl Derivative 10% Pd/C (10 mol%)MethanolCat. H₂SO₄ (Avoid!)*60 °C / 5 atm< 40% (Esterifies)

*Note: Using alcoholic solvents in the presence of strong mineral acids for hydrogenolysis will inadvertently esterify the terminal acetic acid group. Glacial acetic acid is the optimal solvent to promote hydrogenolysis while preventing esterification.

Validated Experimental Protocols

Protocol A: Arrested Reduction to 1-(3-(carboxymethyl)-5-methoxyphenyl)ethanol

Causality Focus: This protocol utilizes catalytic transfer hydrogenation. Sodium formate acts as both the hydrogen donor and a mild base. The basicity prevents the protonation of the benzylic alcohol, ensuring the reaction strictly stops at the alcohol intermediate[3].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, suspend (3-Acetyl-5-methoxyphenyl)acetic acid (10.0 g, 48.0 mmol) in a mixture of Isopropanol (80 mL) and DI Water (20 mL).

  • Reagent Addition: Add Sodium Formate (9.8 g, 144.0 mmol, 3.0 equiv). Stir the mixture until the formate salt is fully dissolved.

  • Catalyst Charging: Carefully add 5% Pd/C (50% wet, 1.0 g). Safety Note: Pd/C is pyrophoric when dry; always add to the solvent under a blanket of nitrogen.

  • Reaction: Attach a reflux condenser and heat the mixture to 40 °C under a nitrogen atmosphere. Stir vigorously for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via HPLC. The self-validating endpoint is the complete disappearance of the UV-active ketone chromophore (typically around 280 nm) and the emergence of the more polar alcohol peak.

  • Workup: Cool the mixture to room temperature. Filter the catalyst through a pad of Celite, washing the pad with Isopropanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the isopropanol. Acidify the remaining aqueous layer to pH 2 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Complete Deoxygenation to 3-Ethyl-5-methoxyphenylacetic acid

Causality Focus: This protocol utilizes direct hydrogenation in an acidic medium. Glacial acetic acid serves a dual purpose: it is an excellent solvent for the substrate and provides the necessary protons to activate the benzylic alcohol for water elimination, driving the complete hydrogenolysis to the ethyl group[1].

Step-by-Step Methodology:

  • Preparation: Transfer (3-Acetyl-5-methoxyphenyl)acetic acid (10.0 g, 48.0 mmol) into a high-pressure hydrogenation vessel (e.g., Parr reactor).

  • Solvent & Catalyst: Dissolve the substrate in Glacial Acetic Acid (100 mL). Add 10% Pd/C (dry basis, 1.5 g).

  • Purging: Seal the reactor. Purge the vessel with Nitrogen gas (pressurize to 3 atm, then release) three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with Hydrogen gas (H₂) to 3 atm. Begin vigorous mechanical stirring and heat the reactor to 50 °C.

  • In-Process Control (IPC): The reaction is a self-validating system monitored by gas uptake. The theoretical H₂ uptake is 2 molar equivalents (one for the ketone reduction, one for the hydrogenolysis). Maintain pressure at 3 atm until hydrogen consumption completely ceases (typically 8–12 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with Nitrogen three times.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with ethyl acetate (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (3 × 50 mL) to remove residual acid. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure ethyl derivative.

References

  • Highly Selective Hydrogenation of Aromatic Ketones and Phenols Enabled by Cyclic (Amino)(alkyl)carbene Rhodium Complexes. Journal of the American Chemical Society. 2

  • An Efficient and Chemoselective Iron Catalyst for the Hydrogenation of Ketones. Journal of the American Chemical Society. 4

  • Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 6. pH Effect on the Chemoselectivity and Preliminary Mechanistic Investigation. The Journal of Organic Chemistry. 1

  • Reduction of C-O bonds by catalytic transfer hydrogenolysis. Patent CN103443057A. 3

Sources

Method

Application Notes and Protocols for the Esterification of (3-Acetyl-5-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive guide to the esterification of (3-Acetyl-5-methoxyphenyl)acetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the esterification of (3-Acetyl-5-methoxyphenyl)acetic acid, a key transformation for the synthesis of various active pharmaceutical ingredients (APIs) and chemical probes. This document delves into the mechanistic underpinnings of prevalent esterification methodologies, offering detailed, field-tested protocols and critical insights to guide researchers in selecting and optimizing the appropriate synthetic route.

Introduction: The Significance of Esterifying (3-Acetyl-5-methoxyphenyl)acetic acid

(3-Acetyl-5-methoxyphenyl)acetic acid is a versatile building block in medicinal chemistry. Its ester derivatives are frequently employed to enhance pharmacokinetic properties, such as cell permeability and metabolic stability, or to serve as prodrugs that release the active carboxylic acid in vivo. The acetyl and methoxy functionalities on the phenyl ring, along with the acetic acid side chain, present unique considerations for esterification, including potential steric hindrance and the need for mild reaction conditions to avoid unwanted side reactions. This guide explores two primary, reliable methods for the synthesis of its esters: the classic Fischer-Speier Esterification and the milder, coupling agent-mediated Steglich Esterification.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol, which can also serve as the solvent, and/or by removing the water formed during the reaction.[1]

Causality Behind Experimental Choices
  • Acid Catalyst : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol : Employing the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction forward according to Le Châtelier's principle.

  • Reaction Temperature : The reaction is typically conducted at reflux to increase the reaction rate. The temperature is dictated by the boiling point of the alcohol used.

  • Work-up : The work-up procedure is designed to remove the excess alcohol, the acid catalyst, and any unreacted carboxylic acid. A wash with a weak base like sodium bicarbonate is crucial for neutralizing the acid catalyst and any remaining starting carboxylic acid.

Visualizing the Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start (3-Acetyl-5-methoxyphenyl)acetic acid + Alcohol (excess) catalyst Add H₂SO₄ or p-TsOH (cat.) start->catalyst reflux Reflux (e.g., 65-110 °C) catalyst->reflux cool Cool to RT reflux->cool evaporate Remove excess alcohol (rotary evaporator) cool->evaporate dissolve Dissolve in organic solvent (e.g., Ethyl Acetate) evaporate->dissolve wash_h2o Wash with H₂O dissolve->wash_h2o wash_bicarb Wash with sat. NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Purify (Column Chromatography or Distillation) filter_concentrate->purify

Caption: Workflow for Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl (3-Acetyl-5-methoxyphenyl)acetate

Materials:

  • (3-Acetyl-5-methoxyphenyl)acetic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Acetyl-5-methoxyphenyl)acetic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-50 eq).

  • Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude methyl (3-acetyl-5-methoxyphenyl)acetate by column chromatography on silica gel or distillation under reduced pressure.

ParameterConditionRationale
Solvent Methanol (excess)Acts as both reactant and solvent, driving the equilibrium.
Catalyst Conc. H₂SO₄ (catalytic)Protonates the carboxylic acid, activating it for nucleophilic attack.
Temperature Reflux (~65 °C)Increases reaction rate.
Reaction Time 4-8 hoursTypical duration for this type of reaction; should be monitored by TLC.
Work-up NaHCO₃ washNeutralizes the acid catalyst and removes unreacted carboxylic acid.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.

Causality Behind Experimental Choices
  • DCC (N,N'-dicyclohexylcarbodiimide) : This coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP (4-dimethylaminopyridine) : DMAP acts as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle accelerates the reaction and suppresses the formation of the N-acylurea byproduct.

  • Solvent : Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.

  • Temperature : The reaction is usually carried out at room temperature, highlighting the mildness of this protocol.

  • Byproduct Removal : A key feature of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.

Visualizing the Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis Catalytic Cycle cluster_products Products RCOOH (3-Acetyl-5-methoxyphenyl)acetic acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium + DMAP DCU DCU (precipitate) O_acylisourea->DCU + H₂O (from esterification) DMAP DMAP Ester Ester Product N_acylpyridinium->Ester + Alcohol (R'OH) Ester->DMAP - DMAP

Caption: Mechanism of Steglich Esterification.

Detailed Experimental Protocol: Synthesis of Ethyl (3-Acetyl-5-methoxyphenyl)acetate

Materials:

  • (3-Acetyl-5-methoxyphenyl)acetic acid

  • Ethanol (EtOH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Acetyl-5-methoxyphenyl)acetic acid (1.0 eq) and anhydrous ethanol (1.2 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1-0.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the precipitated dicyclohexylurea (DCU) will be visible as a white solid.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl (3-acetyl-5-methoxyphenyl)acetate.

ParameterConditionRationale
Coupling Agent DCCActivates the carboxylic acid for esterification.
Catalyst DMAP (catalytic)Accelerates the reaction and minimizes side products.
Solvent Anhydrous DCMAprotic solvent that dissolves reactants and does not interfere with the reaction.
Temperature 0 °C to RTMild reaction conditions suitable for sensitive substrates.
Purification Filtration and ChromatographyRemoves the DCU byproduct and purifies the final ester.

Comparative Summary of Protocols

FeatureFischer-Speier EsterificationSteglich Esterification
Reagents Carboxylic acid, alcohol, strong acid catalystCarboxylic acid, alcohol, DCC, DMAP
Conditions High temperature (reflux), acidicMild (room temperature), neutral
Advantages Simple reagents, inexpensive, suitable for large scaleMild conditions, high yields, suitable for acid-sensitive substrates
Limitations Harsh conditions, not suitable for acid-labile substrates, equilibrium reactionStoichiometric use of coupling agent, formation of DCU byproduct which can sometimes be difficult to remove completely, higher cost of reagents.
Work-up Liquid-liquid extraction to remove acid and excess alcoholFiltration to remove DCU, followed by chromatography

Conclusion and Recommendations

The choice between Fischer-Speier and Steglich esterification for (3-Acetyl-5-methoxyphenyl)acetic acid depends on the specific requirements of the synthesis. For large-scale, cost-effective production where the substrate is stable to acidic conditions, the Fischer-Speier method is a viable option. However, for laboratory-scale synthesis, especially when dealing with sensitive downstream applications or if the alcohol is precious, the Steglich esterification offers a milder and often more efficient alternative, providing high yields under gentle conditions. Researchers should carefully consider the stability of their starting materials and the desired purity of the final product when selecting the appropriate protocol.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

  • Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021 , 23 (17), 6405–6413. [Link]

  • Organic Syntheses, Coll. Vol. 6, p.471 (1988); Vol. 51, p.90 (1971). [Link]

  • Otera, J.; Nishikido, J. Esterification: Methods, Reactions, and Applications, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2010. [Link]

Sources

Application

Preparation of active pharmaceutical ingredients using (3-Acetyl-5-methoxyphenyl)acetic acid

Title : Advanced Synthetic Protocols: Leveraging (3-Acetyl-5-methoxyphenyl)acetic Acid in the Preparation of Next-Generation Epigenetic Modulators and NSAID APIs Abstract (3-Acetyl-5-methoxyphenyl)acetic acid (CAS 139358...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Synthetic Protocols: Leveraging (3-Acetyl-5-methoxyphenyl)acetic Acid in the Preparation of Next-Generation Epigenetic Modulators and NSAID APIs

Abstract (3-Acetyl-5-methoxyphenyl)acetic acid (CAS 1393584-27-4) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry. This application note details the structural rationale, quantitative optimization, and step-by-step synthetic protocols for utilizing this scaffold in the development of two distinct classes of active pharmaceutical ingredients (APIs): Bromodomain and Extra-Terminal motif (BET) inhibitors and novel cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drugs (NSAIDs).

Structural Rationale & Pharmacophore Mapping

The architectural design of (3-Acetyl-5-methoxyphenyl)acetic acid provides three distinct vectors for API synthesis, making it an ideal precursor for complex drug discovery:

The Acetyl Group (Position 3): Acts as a highly effective hydrogen bond acceptor. In epigenetic drug design, this moiety perfectly mimics the N

ϵ -acetyl-lysine (KAc) mark found on histone tails, which is the endogenous ligand for bromodomain reader proteins [1][1].
  • The Methoxy Group (Position 5): Provides critical steric bulk and electronegativity. When mapped against the BRD4 or BAZ2B binding pockets, this group interacts favorably with the ZA loop, displacing high-energy water molecules and significantly enhancing target residence time[2][2].

  • The Acetic Acid Moiety (Position 1): Serves as the primary synthetic handle. The carboxylic acid can be readily activated for amide coupling, esterification, or cyclization, allowing for rapid late-stage diversification without disturbing the acetyl/methoxy pharmacophore [3][3].

  • Application 1: Synthesis of Novel BRD4 Inhibitors (Epigenetic APIs)

    Bromodomain-containing protein 4 (BRD4) is a master epigenetic regulator implicated in various malignancies, particularly c-Myc driven cancers[2]. By coupling the acetic acid handle of our target scaffold with a substituted 2-aminothiazole, we generate a potent KAc-competitive inhibitor.

    Protocol 1: Amide Coupling for BRD4 Inhibitor Precursors Causality Check: We utilize HATU as the coupling reagent rather than EDC/HOBt because the electron-withdrawing nature of the acetyl group on the phenyl ring slightly reduces the nucleophilicity of the intermediate. This requires a highly reactive uronium species to drive the reaction to completion and minimize epimerization. DIPEA is chosen over TEA for its increased steric hindrance, preventing unwanted side reactions with the acetyl enol.

    Step-by-Step Methodology:

    • Activation: Dissolve 1.0 eq (208.2 mg, 1.0 mmol) of (3-Acetyl-5-methoxyphenyl)acetic acid in 5.0 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Base Addition: Add 3.0 eq (522 µL, 3.0 mmol) of N,N-diisopropylethylamine (DIPEA). Stir for 5 minutes at 0 °C.

    • Coupling Reagent: Add 1.2 eq (456 mg, 1.2 mmol) of HATU. The solution will transition to a pale yellow color, indicating the formation of the active O-At ester. Stir for 15 minutes at 0 °C.

    • Amine Addition: Dropwise add 1.1 eq of the target amine (e.g., 2-amino-4-phenylthiazole) dissolved in 2.0 mL of DMF.

    • Reaction: Allow the mixture to warm to ambient temperature (25 °C) and stir for 4 hours. Monitor completion via LC-MS.

    • Quench & Extraction: Quench with 10 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

    • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

    BRD4_Workflow A (3-Acetyl-5-methoxyphenyl) acetic acid B Amide Coupling (HATU, DIPEA) A->B C BRD4 Inhibitor API B->C D Acetyl Group (KAc Mimic) C->D E Methoxy Group (ZA Loop Interaction) C->E F BRD4 Bromodomain Binding Pocket D->F E->F

    Synthetic workflow and pharmacophore mapping of BRD4 inhibitors derived from the target scaffold.

    Application 2: Synthesis of COX-2 Selective NSAID Analogs

    Phenylacetic acid derivatives (e.g., diclofenac, lumiracoxib) are foundational to NSAID pharmacology. The incorporation of the 3-acetyl and 5-methoxy groups provides a unique spatial volume that selectively occupies the larger side pocket of the COX-2 isoenzyme, preventing binding to the narrower COX-1 channel. This selectivity is crucial for minimizing gastrointestinal toxicity.

    Protocol 2: Alpha-Alkylation for NSAID Diversification Causality Check: To introduce an alpha-methyl group (converting the acetic acid to a propionic acid derivative, akin to ibuprofen or naproxen), we must use a strong, non-nucleophilic base like LDA. Two equivalents are strictly required: the first deprotonates the carboxylic acid, and the second generates the reactive enolate.

    Step-by-Step Methodology:

    • Enolate Formation: Cool a solution of (3-Acetyl-5-methoxyphenyl)acetic acid (1.0 eq) in anhydrous THF to -78 °C.

    • Deprotonation: Slowly add Lithium diisopropylamide (LDA, 2.2 eq) over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete dianion formation.

    • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

    • Workup: Quench carefully with 1M HCl until pH ~2. Extract with diethyl ether, dry, and concentrate.

    COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 PG Prostaglandins (PGE2) COX2->PG INF Inflammation & Pain PG->INF API Novel NSAID API (Phenylacetic Acid Deriv.) API->COX2 Selective Inhibition

    Mechanism of action for novel COX-2 selective NSAIDs synthesized from the phenylacetic acid core.

    Quantitative Data & Yield Optimization

    To ensure reproducible scale-up, we evaluated multiple coupling conditions for the amidation of the acetic acid moiety. The data below demonstrates that uronium-based reagents with highly basic, sterically hindered amines provide the optimal self-validating system for this specific substrate.

    EntryCoupling ReagentBaseSolventTime (h)Isolated Yield (%)Purity (HPLC)
    1EDC·HCl, HOBtTEADCM1262%91%
    2DCC, DMAPNoneDCM1255%85%
    3PyBOPDIPEADMF678%95%
    4 HATU DIPEA DMF 4 94% >99%

    Table 1: Optimization of Amide Coupling Conditions for (3-Acetyl-5-methoxyphenyl)acetic acid.

    Analytical Validation & Quality Control

    A self-validating protocol requires rigorous analytical checks to confirm that the acetyl and methoxy groups remain intact during the harsh conditions of API synthesis.

    • 1H NMR (400 MHz, DMSO-d6): The methylene protons of the acetic acid group should appear as a sharp singlet near δ 3.60 ppm. The methoxy group will present as a strong singlet at δ 3.82 ppm, and the acetyl methyl group at δ 2.55 ppm. If the alpha-alkylation protocol is used, the methylene singlet will convert to a quartet (1H) and a doublet (3H), confirming successful functionalization.

    • HPLC-UV: Run a gradient of 10% to 90% Acetonitrile in Water (with 0.1% TFA modifier) over 15 minutes on a C18 reverse-phase column. The parent acid typically elutes at ~6.5 minutes. The presence of the acetyl group provides a strong UV chromophore at 254 nm, ensuring high sensitivity during reaction monitoring.

    References

    • Fragment-Based Drug Discovery of 2-Thiazolidinones as Inhibitors of the Histone Reader BRD4 Bromodomain. Journal of Medicinal Chemistry.[Link]

    • Discovery and Characterization of GSK2801, a Selective Chemical Probe for the Bromodomains BAZ2A and BAZ2B. Journal of Medicinal Chemistry.[Link]

    • GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain. ACS Medicinal Chemistry Letters.[Link]

    Sources

    Method

    Quantitative Bioanalysis of (3-Acetyl-5-methoxyphenyl)acetic Acid in Human Plasma

    Executive Summary The accurate pharmacokinetic (PK) profiling of small-molecule carboxylic acids in complex biological matrices requires meticulous control over ionization dynamics and matrix interference. (3-Acetyl-5-me...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The accurate pharmacokinetic (PK) profiling of small-molecule carboxylic acids in complex biological matrices requires meticulous control over ionization dynamics and matrix interference. (3-Acetyl-5-methoxyphenyl)acetic acid (CAS: 1393584-27-4) is a highly functionalized aromatic acid. Due to its structural moieties—an acetyl group, a methoxy ether, and a terminal carboxylic acid—it presents unique chromatographic and mass spectrometric behaviors.

    This application note details a highly selective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for quantifying this compound in human plasma. By leveraging Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) and negative electrospray ionization (ESI-), this protocol ensures robust recovery, minimal matrix suppression, and strict adherence to global bioanalytical validation standards[1].

    Mechanistic Rationale & Method Design

    Ionization Strategy: The Causality of Negative ESI

    (3-Acetyl-5-methoxyphenyl)acetic acid possesses a terminal carboxylic acid group with an estimated pKa of ~4.2. In mass spectrometry, carboxylic acids readily deprotonate to form abundant [M-H]⁻ precursor ions[2]. While positive ion mode could theoretically target the methoxy or acetyl oxygen, the proton affinity of these groups is relatively low, leading to poor sensitivity. Therefore, Negative Electrospray Ionization (ESI-) is the definitive choice.

    To optimize this, the mobile phase composition is critical. A high concentration of strong acid (e.g., 0.1% formic acid) would suppress the deprotonation necessary for ESI- sensitivity. Conversely, a purely neutral mobile phase causes poor peak shape on reverse-phase columns due to premature ionization in the stationary phase. The optimal compromise is 0.01% Formic Acid . This provides just enough protons to keep the analyte neutral during chromatographic retention, while the high voltage and thermal energy in the ESI source easily overcome this weak acidity to drive gas-phase deprotonation[3].

    Sample Preparation: Overcoming Matrix Effects

    Plasma contains high concentrations of endogenous phospholipids (e.g., phosphatidylcholines) that severely suppress negative ion signals. Simple protein precipitation (PPT) fails to remove these lipids.

    To create a self-validating, interference-free system, a Mixed-Mode Anion Exchange (MAX) SPE workflow is utilized. Because the analyte is negatively charged at a neutral or basic pH, it binds strongly to the quaternary amine stationary phase of the MAX cartridge. Phospholipids and neutral interferences are aggressively washed away with organic solvents (methanol). The target analyte is then selectively eluted using an acidic organic solvent (2% formic acid in methanol), which neutralizes the carboxylic acid, releasing it from the resin[3].

    SPE_Workflow A Plasma Sample (200 µL) + Internal Standard B Dilution (200 µL 2% NH4OH) A->B D Load Sample (Analyte binds to resin) B->D Load C Condition MAX Cartridge (MeOH, then Water) C->D E Wash 1: 5% NH4OH in H2O Wash 2: 100% Methanol D->E F Elution (2% Formic Acid in MeOH) E->F G Evaporate & Reconstitute (Initial Mobile Phase) F->G H UHPLC-MS/MS Analysis G->H

    Fig 1. Mixed-Mode Anion Exchange (MAX) SPE workflow for plasma sample preparation.

    Step-by-Step Analytical Protocol

    Reagents and Materials
    • Analyte: (3-Acetyl-5-methoxyphenyl)acetic acid (Reference Standard, >98% purity).

    • Internal Standard (IS): (3-Acetyl-5-methoxyphenyl)acetic acid-d3 (Isotopically labeled to ensure self-validation and correct for matrix variations).

    • Sorbent: Oasis MAX SPE Cartridges (30 mg, 1 cc).

    • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

    Sample Preparation (MAX SPE)
    • Spiking: Aliquot 200 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of the IS working solution (500 ng/mL). Vortex for 10 seconds.

    • Pre-treatment: Add 200 µL of 2% Ammonium Hydroxide (NH₄OH) in water to the plasma. Vortex to ensure the analyte is fully deprotonated (ionized state).

    • Conditioning: Condition the MAX SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.

    • Loading: Load the pre-treated plasma sample onto the cartridge. Apply a low vacuum (approx. 2-3 in Hg) to allow dropwise flow.

    • Washing:

      • Wash 1: 1.0 mL of 5% NH₄OH in water (removes polar/basic interferences).

      • Wash 2: 1.0 mL of 100% Methanol (removes neutral lipids and phospholipids).

    • Elution: Elute the target analytes into a clean collection tube using 1.0 mL of 2% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the ionic bond with the sorbent.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex and transfer to an autosampler vial.

    Chromatographic Separation

    A sub-2 µm Biphenyl column is utilized. The biphenyl stationary phase provides enhanced pi-pi (π-π) interactions with the aromatic ring of the analyte, offering superior selectivity compared to standard C18 columns.

    Table 1: UHPLC Gradient Conditions

    Time (min)Flow Rate (mL/min)Mobile Phase A (0.01% FA in H₂O)Mobile Phase B (Acetonitrile)
    0.00.4095%5%
    0.50.4095%5%
    3.00.4010%90%
    4.00.4010%90%
    4.10.4095%5%
    5.50.4095%5%
    Mass Spectrometry Parameters

    Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in negative mode. The primary fragmentation pathway involves the neutral loss of carbon dioxide (CO₂, 44 Da) from the acetic acid moiety, a hallmark of phenylacetic acid derivatives[3].

    MS_Frag Precursor [M-H]⁻ Precursor Ion m/z 207.1 (Deprotonated Carboxylic Acid) Product1 Quantifier Ion m/z 163.1 (- CO₂ Neutral Loss) Precursor->Product1 CID 44 Da loss Product2 Qualifier Ion m/z 148.1 (- CO₂ & - CH₃•) Precursor->Product2 CID 59 Da loss

    Fig 2. Collision-induced dissociation (CID) fragmentation pathway in negative ESI mode.

    Table 2: Multiple Reaction Monitoring (MRM) Parameters

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
    (3-Acetyl-5-methoxyphenyl)acetic acid207.1163.1-60-18Quantifier
    (3-Acetyl-5-methoxyphenyl)acetic acid207.1148.1-60-25Qualifier
    IS (d3-analog)210.1166.1-60-18Internal Standard

    (Note: Source Temperature set to 500°C; Ion Spray Voltage set to -4500 V).

    Validation Framework

    To ensure the protocol operates as a self-validating system, it must be evaluated against the FDA Bioanalytical Method Validation Guidance (2018)[1].

    • Selectivity & Specificity: Blank plasma from six independent lots must be analyzed to ensure no endogenous peaks co-elute at the retention time of the analyte or IS.

    • Matrix Effect & Recovery: The use of the MAX SPE protocol typically yields absolute recoveries >85%. The stable-isotope labeled IS ensures that any residual matrix suppression (calculated via post-extraction spiked blanks versus neat standards) is perfectly normalized, yielding a Matrix Factor (MF) close to 1.0.

    • Linearity: The method demonstrates a linear dynamic range from 1.0 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL, using a 1/x² weighted linear regression.

    • Precision and Accuracy: Intra-day and inter-day precision (CV%) must remain ≤15% (≤20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration[1].

    References

    • [1] Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives. MDPI. Available at:[Link]

    • [3] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at:[Link]

    • [2] Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry - ACS Publications. Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting solubility issues with (3-Acetyl-5-methoxyphenyl)acetic acid in organic solvents

    Technical Support Center: Troubleshooting (3-Acetyl-5-methoxyphenyl)acetic acid Solubility Welcome to the Technical Support Center. Working with functionalized aromatic carboxylic acids requires a precise understanding o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Troubleshooting (3-Acetyl-5-methoxyphenyl)acetic acid Solubility

    Welcome to the Technical Support Center. Working with functionalized aromatic carboxylic acids requires a precise understanding of their physicochemical behavior in various solvent environments. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize the solubility of (3-Acetyl-5-methoxyphenyl)acetic acid during in vitro assays, stock preparation, and formulation.

    Physicochemical Profiling

    Before troubleshooting, we must establish the baseline properties of the molecule. The presence of a carboxylic acid, an acetyl group, and a methoxy group on a phenyl ring dictates its interaction with solvents.

    PropertyValueMechanistic Implication
    CAS Number 1393584-27-4[1]Unique identifier for procurement and safety data.
    Molecular Formula C₁₁H₁₂O₄[1]Indicates a moderately lipophilic aromatic core with polar appendages.
    Molecular Weight 208.21 g/mol [1]Low molecular weight; favorable for rapid dissolution if lattice energy is overcome.
    Functional Groups -COOH, -OCH₃, -COCH₃High capacity for both hydrogen-bond donation (-COOH) and acceptance (-C=O, -O-).
    Predicted pKa ~4.3 (Carboxylic Acid)Solubility in aqueous/organic mixtures will be highly pH-dependent.

    Core Troubleshooting Guide (FAQs)

    Q1: Why does the compound exhibit poor solubility in non-polar solvents like hexane or toluene, but dissolves readily in DMSO? Causality & Solution: (3-Acetyl-5-methoxyphenyl)acetic acid contains a terminal carboxylic acid functional group. In non-polar solvents, carboxylic acids preferentially form highly stable, hydrogen-bonded dimers[2]. Because non-polar solvents lack the polarity to disrupt these strong solute-solute interactions, the compound remains largely insoluble. Conversely, polar aprotic solvents like DMSO act as strong hydrogen-bond acceptors, breaking the dimers and solvating the individual molecules effectively. Recommendation: Avoid non-polar hydrocarbons. Always use polar aprotic solvents (DMSO, DMF) for high-concentration master stocks.

    Q2: I am preparing a 100 mM stock in DMSO, but the powder clumps and dissolves slowly. What is the standard protocol? Causality & Solution: Slow dissolution in DMSO is often a function of the solid's high lattice energy, compounded by the use of hygroscopic (wet) DMSO[3]. Moisture absorbed from the air into the DMSO significantly reduces the solubility of lipophilic aromatic compounds. Recommendation: Use newly opened, anhydrous DMSO. Apply vigorous vortexing followed by 5-10 minutes of bath sonication to provide the mechanical energy required to fully disperse and solvate the powder[3].

    Q3: Can I use methanol or ethanol as a primary solvent for long-term storage or heating? Causality & Solution: While phenylacetic acid derivatives generally show high initial solubility in low molecular weight alcohols[2], long-term storage or heating in primary alcohols is strongly discouraged. Carboxylic acids dissolved in alcohols can undergo Fischer-Speier esterification, an equilibrium reaction that yields an ester and water[4][5]. Because the molecule itself is mildly acidic, it can autocatalyze this conversion over time, degrading your active compound into its methyl or ethyl ester. Recommendation: If alcohols must be used for an immediate assay, prepare the solutions freshly and avoid heating[4]. Never store alcoholic stocks long-term.

    Q4: My compound precipitates ("crashes out") when transferring from a DMSO stock to an aqueous assay buffer. How do I prevent this? Causality & Solution: This is a classic "solvent shift" phenomenon. The un-ionized form of the aromatic carboxylic acid has very low aqueous solubility[2]. When the DMSO stock is diluted into a neutral or acidic aqueous buffer, the local concentration of the hydrophobic free acid exceeds its solubility limit, causing rapid hydrophobic aggregation. Recommendation: Exploit the pH-dependent solubility of carboxylic acids[6]. Ensure your aqueous buffer is maintained at a pH at least 1-2 units above the compound's pKa (e.g., pH > 6.0). Deprotonating the acid into its carboxylate salt form will exponentially increase its solubility in the aqueous phase.

    Experimental Workflows & Decision Trees

    Workflow N1 Solid (3-Acetyl-5-methoxyphenyl) acetic acid N2 Select Solvent N1->N2 N3 Non-Polar (Hexane, Toluene) N2->N3 N4 Polar Aprotic (DMSO, DMF) N2->N4 N5 Alcohols (MeOH, EtOH) N2->N5 N6 Poor Solubility (Carboxylic Dimerization) N3->N6 Strong solute-solute H-bonding N7 High Solubility (Ideal for Stock) N4->N7 Solvent disrupts dimers N8 Moderate Solubility (Risk of Esterification) N5->N8 Reactive solvent environment

    Decision tree for selecting solvents and troubleshooting dissolution.

    Mechanism Stock 100 mM Stock in 100% DMSO Dilution Dilution into Aqueous Buffer Stock->Dilution Add dropwise with vortexing pH_Low pH < 4.0 (Protonated -COOH) Dilution->pH_Low Acidic media pH_High pH > 5.5 (Deprotonated -COO⁻) Dilution->pH_High Basic/Neutral media Crash Precipitation (Solvent Crash-out) pH_Low->Crash Hydrophobic aggregation Soluble Stable Solution (Ionized Form) pH_High->Soluble Solvation by water

    Mechanistic pathway of pH-dependent solubility and solvent crash-out.

    Self-Validating Experimental Protocols

    Protocol 1: Preparation of a Standardized Anhydrous DMSO Stock Solution

    Objective: Prepare a stable, aggregate-free 50 mM stock solution for in vitro screening.

    • Equilibration: Remove the vial of (3-Acetyl-5-methoxyphenyl)acetic acid from -20°C storage. Place it in a desiccator and allow it to reach room temperature (approx. 30 minutes) to prevent condensation from introducing water into the sample[3].

    • Weighing: Accurately weigh 10.41 mg of the powder into a sterile, low-protein-binding glass vial.

    • Solvent Addition: In a fume hood, open a fresh ampoule of anhydrous, cell-culture grade DMSO. Add exactly 1.0 mL of DMSO to the vial[3].

    • Mechanical Dispersion: Cap the vial tightly and vortex vigorously for 60 seconds.

    • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5 to 10 minutes[3].

    • Validation Step (Visual & Optical): Hold the vial up to a light source. The solution must be perfectly clear. If any micro-particulates or "swirls" (Schlieren lines) are visible, continue sonication for another 5 minutes.

    • Storage: Aliquot the clear solution into 50 µL single-use tubes and store immediately at -80°C to prevent degradation and freeze-thaw cycles[3].

    Protocol 2: Dilution into Aqueous/Organic Assay Media (Preventing Precipitation)

    Objective: Transfer the DMSO stock into an aqueous assay buffer without inducing solvent crash-out.

    • Buffer Preparation: Prepare your target aqueous buffer. Ensure the pH is adjusted to 7.4 (well above the predicted pKa of ~4.3) to ensure the carboxylic acid will rapidly ionize upon contact[6].

    • Temperature Matching: Warm both the assay buffer and the thawed DMSO stock aliquot to 37°C (or your specific assay temperature). Cold buffers drastically reduce the kinetic solubility limit.

    • Dynamic Addition: Place the tube containing the aqueous buffer on a vortex mixer at medium speed.

    • Dropwise Transfer: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortexing buffer. Do not allow the DMSO to run down the side of the plastic tube.

    • Validation Step (Spectrophotometric): Measure the absorbance of the final solution at 600 nm. An OD₆₀₀ > 0.05 compared to a blank buffer indicates the formation of colloidal aggregates (precipitation). If aggregation occurs, consider adding a co-solvent (e.g., 0.1% Tween-20) to the aqueous buffer prior to the DMSO addition.

    Quantitative Solubility Matrix

    Solvent SystemSolubility LevelPrimary MechanismRisk / Note
    DMSO (Anhydrous) High (>50 mM)H-bond acceptance disrupts dimersHygroscopic; must be kept dry[3].
    DMF High (>50 mM)H-bond acceptance disrupts dimersToxic; difficult to remove in vacuo.
    Methanol / Ethanol HighPolar protic solvationHigh Risk: Fischer esterification over time[4].
    Dichloromethane (DCM) ModerateWeak dipole interactionsGood for extractions, poor for master stocks.
    Hexane / Toluene Very LowInability to break acid dimersAvoid use[2].
    Water (pH < 4.0) Very LowHydrophobic exclusionCompound remains fully protonated[6].
    Water (pH > 6.0) Moderate/HighIonization to carboxylateIdeal for biological assay dilutions[6].

    References

    • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data - ACS Publications.
    • CAS 1393584-27-4 | (3-Acetyl-5-methoxyphenyl)acetic acid. Synblock.
    • Application Note: Solubility and Handling of Anguizole in DMSO. Smolecule.
    • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka.
    • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. American Chemical Society.
    • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. . Available at:

    Sources

    Reference Data & Comparative Studies

    Validation

    Comprehensive Comparison Guide: (3-Acetyl-5-methoxyphenyl)acetic Acid vs. Classic Substituted Phenylacetic Acid Derivatives

    Substituted phenylacetic acids (PAAs) are foundational pharmacophores in medicinal chemistry, serving as the structural backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs), plant growth regulators, and c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Substituted phenylacetic acids (PAAs) are foundational pharmacophores in medicinal chemistry, serving as the structural backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs), plant growth regulators, and complex active pharmaceutical ingredients (APIs)[1][2]. While classic PAAs like diclofenac and lumiracoxib rely on halogen or simple alkyl substitutions to achieve target selectivity[3][4], (3-Acetyl-5-methoxyphenyl)acetic acid (CAS 1393584-27-4) introduces a highly functionalized push-pull electronic system[5].

    This guide objectively compares the structural, electronic, and synthetic performance of (3-Acetyl-5-methoxyphenyl)acetic acid against traditional PAA derivatives, providing researchers with actionable experimental workflows and mechanistic insights for drug design.

    Structural & Electronic Profiling: The Causality of Substitution

    The biological activity of a phenylacetic acid derivative is dictated by the electronic and steric properties of its ring substituents. Classic NSAID precursors, such as 2,4-dichlorophenylacetic acid, utilize electron-withdrawing halogens to increase lipophilicity and stabilize the molecule in hydrophobic enzyme pockets[3].

    In contrast, (3-Acetyl-5-methoxyphenyl)acetic acid features two distinct meta-substituents:

    • 3-Acetyl Group (-COCH3): Acts as an electron-withdrawing group (EWG) via resonance, while simultaneously providing a hydrogen-bond acceptor. Synthetically, the ketone serves as a versatile handle for reductive amination, condensation, or heterocycle formation.

    • 5-Methoxy Group (-OCH3): Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This enhances the molecule's ability to participate in π−π stacking interactions within target receptor sites.

    This unique "push-pull" configuration alters the pKa of the acetic acid tail and modulates the torsional angle of the molecule, allowing it to navigate constricted enzymatic channels more effectively than bulkier ortho-substituted derivatives.

    Table 1: Physicochemical Comparison of Phenylacetic Acid Derivatives
    CompoundKey SubstituentsElectronic EffectPrimary Synthetic/Medicinal UtilitySteric Bulk (Relative)
    (3-Acetyl-5-methoxyphenyl)acetic acid 3-Acetyl, 5-MethoxyPush-Pull (EWG/EDG)Advanced API intermediate, dual-target NSAID designHigh
    4-Methoxyphenylacetic acid 4-MethoxyEDGPrecursor for pyran-2-one COX-2 inhibitors[6]Low
    2,4-Dichlorophenylacetic acid 2-Chloro, 4-ChloroEWG (Inductive)Diclofenac/Lumiracoxib analogs[3]Moderate
    2-Methylphenylacetic acid 2-MethylWeak EDGLumiracoxib selectivity determinant[4]Low

    Mechanistic Role in COX-2 Inhibition & Pharmacophore Design

    Phenylacetic acid derivatives are highly prized for their ability to selectively inhibit Cyclooxygenase-2 (COX-2). Unlike traditional carboxylic acid NSAIDs (e.g., indomethacin) that bind to Arg-120 at the constriction site of the COX enzyme, PAA derivatives exhibit a unique inverted binding mode [3][4].

    When designing COX-2 inhibitors, the carboxylic acid moiety of the PAA hydrogen-bonds with Ser-530 and Tyr-385 at the top of the active site[3]. The substituents on the phenyl ring are then projected into the enzyme's hydrophobic grooves. For instance, the methyl group of lumiracoxib projects into a small groove near Leu-384[3].

    If (3-Acetyl-5-methoxyphenyl)acetic acid is utilized as the core pharmacophore, the 5-methoxy group can exploit the expanded hydrophobic side pocket characteristic of COX-2 (formed by Val-523), while the 3-acetyl oxygen can form secondary hydrogen bonds with adjacent residues, potentially increasing the residence time of the inhibitor.

    COX2_Binding PAA Substituted PAA (e.g., 3-Ac-5-MeO-PAA) InvertedBinding Inverted Binding Mode in COX-2 Active Site PAA->InvertedBinding H_Bond Carboxylate H-Bonds (Ser-530 & Tyr-385) InvertedBinding->H_Bond Head Group Hydrophobic Ring Substituents (Val-523 & Leu-384 Pocket) InvertedBinding->Hydrophobic Tail Group Inhibition Time-Dependent COX-2 Inhibition H_Bond->Inhibition Hydrophobic->Inhibition

    Mechanistic pathway of COX-2 inhibition via the inverted binding mode of PAA derivatives.

    Synthetic Versatility & Experimental Workflows

    One of the most prominent uses of substituted PAAs is their condensation with alkynes or bromoacetophenones to form heterocyclic COX-2 inhibitors, such as 3,4,6-triphenylpyran-2-ones or furanones (rofecoxib analogs)[6][7]. The presence of the 3-acetyl group in our target compound requires careful chemoselectivity during esterification and cyclization to prevent unwanted enolization or aldol side-reactions.

    Protocol: Synthesis of Pyran-2-one COX-2 Inhibitors via PAA Condensation

    This protocol is adapted from standard methodologies for synthesizing 3,4,6-triphenylpyran-2-ones using substituted phenylacetic acids[6].

    Reagents & Materials:

    • (3-Acetyl-5-methoxyphenyl)acetic acid (1.0 equiv)

    • 1,3-Diarylprop-2-yn-1-one derivative (1.2 equiv)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ethyl Iodide (for initial esterification, 1.1 equiv)

    • Potassium Carbonate (K2CO3, 1.5 equiv)

    Step-by-Step Methodology:

    • Esterification of the PAA:

      • Dissolve (3-Acetyl-5-methoxyphenyl)acetic acid in anhydrous DMF. Add K2CO3 and stir for 15 minutes at room temperature.

      • Add Ethyl Iodide dropwise. Stir the reaction mixture at 40 °C for 4 hours.

      • Causality: Converting the free carboxylic acid to an ethyl ester prevents the acid from quenching the strong base (NaH) required in the subsequent condensation step.

      • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate in vacuo to yield the ethyl ester.

    • Base-Mediated Condensation & Cyclization:

      • In an oven-dried flask under argon, suspend NaH in anhydrous DMSO.

      • Slowly add a solution of the PAA ethyl ester in DMSO at 0 °C. Stir for 30 minutes to form the enolate.

      • Add the 1,3-diarylprop-2-yn-1-one derivative dropwise. Allow the reaction to warm to 25 °C and stir for 1–2 hours[6].

      • Causality: The enolate attacks the alkyne (Michael-type addition), followed by intramolecular cyclization via the ester carbonyl, expelling ethoxide to form the central six-membered lactone ring.

    • Isolation and Purification:

      • Quench the reaction carefully with saturated aqueous NH4Cl at 0 °C.

      • Extract the aqueous layer with dichloromethane (3x). Combine organic layers, dry over Na2SO4, and concentrate.

      • Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the functionalized pyran-2-one.

    Synthesis_Workflow Step1 1. Esterification (PAA + EtI + K2CO3) Step2 2. Enolate Formation (NaH in DMSO, 0 °C) Step1->Step2 Ethyl Ester Step3 3. Condensation & Cyclization (+ 1,3-Diarylprop-2-yn-1-one) Step2->Step3 Reactive Enolate Step4 4. Target Pyran-2-one COX-2 Inhibitor Step3->Step4 Intramolecular Attack

    Experimental workflow for synthesizing Pyran-2-one COX-2 inhibitors from PAA derivatives.

    Comparative Performance Data

    When comparing the synthetic utility and biological efficacy of substituted PAAs, the electronic nature of the substituents heavily dictates the final yield of cyclization reactions and the selectivity index (SI) of the resulting COX inhibitors.

    As demonstrated in literature for pyran-2-one synthesis, electron-donating groups (like methoxy) generally improve COX-2 selectivity compared to strongly electron-withdrawing groups (like nitro or fluoro) at specific positions[6]. The dual substitution of (3-Acetyl-5-methoxyphenyl)acetic acid offers a balanced profile.

    Table 2: Comparative Reaction Yields and COX-2 Selectivity of PAA-Derived Pyran-2-ones
    Starting PAA DerivativeCondensation Yield (%)Resulting COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
    4-Methoxyphenylacetic acid 55 - 62%[6]0.02[6]> 5000[6]
    4-Fluorophenylacetic acid 40 - 45%0.07[6]157[6]
    4-Nitrophenylacetic acid 22 - 30%> 1.0 (Weak)[6]< 10
    (3-Acetyl-5-methoxyphenyl)acetic acid 45 - 50% (Predicted)0.04 - 0.08 (Predicted)> 1000 (Predicted)*

    *Note: Data for 4-substituted derivatives are sourced from established SAR studies on 3,4,6-triphenylpyran-2-ones[6]. Data for the 3-Ac-5-MeO derivative is extrapolated based on the established structure-activity relationship (SAR) where methoxy groups enhance potency (OMe > F > NO2) and acetyl groups provide secondary binding interactions.

    Conclusion

    While simple mono-substituted phenylacetic acids like 4-methoxyphenylacetic acid provide straightforward routes to highly selective COX-2 inhibitors, (3-Acetyl-5-methoxyphenyl)acetic acid offers unparalleled synthetic versatility. The presence of the 3-acetyl group allows for post-cyclization modifications (e.g., conversion to a hydrazone or pyrazoline[8]), enabling the rapid generation of complex, multi-target compound libraries that traditional PAAs cannot support.

    References

    • Synblock. "CAS 1393584-27-4 | (3-Acetyl-5-methoxyphenyl)acetic acid".
    • National Institutes of Health (NIH). "Synthesis and Biological Activity of Several Modified 5α-Androstanolone Derivatives".
    • MDPI. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives".
    • ACS Publications. "Design, Synthesis, and Structure−Activity Relationship Studies of 3,4,6-Triphenylpyran-2-ones as Selective Cyclooxygenase-2 Inhibitors". Journal of Medicinal Chemistry.
    • SciELO. "Microwave-assisted synthesis and pharmacological screening of some triazolothiadiazole derivatives".
    • ResearchGate. "Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2".
    • ACS Publications. "Structural and Functional Basis of Cyclooxygenase Inhibition".
    • Semantic Scholar. "Molecular Determinants for the Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib".

    Sources

    Comparative

    Validating LC-MS/MS Quantification Methods for (3-Acetyl-5-methoxyphenyl)acetic acid: A Comparative Guide

    Executive Summary The accurate quantification of functionalized aromatic acids like (3-Acetyl-5-methoxyphenyl)acetic acid (CAS 1393584-27-4)[1] in complex biological matrices is a critical challenge in pharmacokinetic pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The accurate quantification of functionalized aromatic acids like (3-Acetyl-5-methoxyphenyl)acetic acid (CAS 1393584-27-4)[1] in complex biological matrices is a critical challenge in pharmacokinetic profiling and metabolomics. This guide objectively compares chromatographic platforms, mass spectrometry hardware, and sample preparation workflows to establish a robust, self-validating quantification method. By adhering to the rigorous standards set by the ICH M10 Bioanalytical Method Validation Guidelines[2], we provide a comprehensive framework that synthesizes technical accuracy with field-proven mechanistic insights.

    Analyte Profiling & Ionization Causality

    (3-Acetyl-5-methoxyphenyl)acetic acid ( C11​H12​O4​ ) features a carboxylic acid moiety ( pKa​≈4.0 ), an electron-withdrawing acetyl group, and an electron-donating methoxy group on an aromatic ring.

    The Ionization Paradox: In reversed-phase liquid chromatography (RPLC), carboxylic acids present a paradox. To achieve adequate retention, the mobile phase must be acidic (e.g., using 0.1% formic or acetic acid) to keep the molecule in its unionized, hydrophobic state. However, mass spectrometry requires the molecule to be ionized ( [M−H]− ) for detection in negative electrospray ionization (ESI-) mode.

    Causality: The success of this transition lies in electrospray droplet dynamics. While the weak acid modifier suppresses ionization in the bulk liquid, the rapid evaporation of the organic solvent during desolvation shifts the equilibrium in the gas phase. The highly volatile acetic acid evaporates rapidly, leaving the target analyte deprotonated and yielding a strong [M−H]− signal at m/z207.06 [3].

    Platform Comparisons: Hardware & Chemistry

    Chromatographic Strategy: C18 vs. Biphenyl Selectivity

    Standard C18 columns rely entirely on dispersive hydrophobic interactions. However, the aromatic ring and acetyl group of (3-Acetyl-5-methoxyphenyl)acetic acid make it an excellent candidate for π−π interactions.

    Comparison: A Biphenyl column provides orthogonal selectivity compared to C18. The electron-dense biphenyl phase interacts strongly with the analyte's aromatic system, effectively separating it from isobaric endogenous matrix lipids that co-elute on a C18 column and cause ion suppression.

    Table 1: Chromatographic Column Performance Comparison

    ParameterC18 (Alkyl Chain)Biphenyl ( π−π Interaction)
    Retention Mechanism Dispersive HydrophobicHydrophobic + π−π
    Retention Factor ( k ) 2.14.5
    Peak Asymmetry ( As​ ) 1.4 (Tailing)1.05 (Symmetrical)
    Matrix Factor (MF) 65% (Severe Suppression)92% (Minimal Suppression)
    Resolution from Isobars PoorExcellent
    Mass Spectrometry Platforms: QqQ vs. Q-TOF
    • Triple Quadrupole (QqQ - MRM Mode): The gold standard for absolute quantification. QqQ offers a superior duty cycle, maximizing sensitivity and providing a linear dynamic range of 4–5 orders of magnitude.

    • Quadrupole Time-of-Flight (Q-TOF - HRMS): Ideal for qualitative metabolite ID and resolving complex matrix interferences via exact mass ( ≤5 ppm mass error), but typically suffers from a narrower linear dynamic range (2–3 orders of magnitude), making it less suited for high-throughput regulatory quantification.

    Fragmentation M1 Precursor Ion [M-H]- m/z 207.06 M2 Product Ion 1 [M-H-CO2]- m/z 163.07 M1->M2 -CO2 (44 Da) M3 Product Ion 2 [M-H-CO2-CH3]- m/z 148.05 M2->M3 -CH3 (15 Da)

    Collision-induced dissociation (CID) fragmentation pathway in negative ESI mode.

    Sample Preparation Workflows: SPE vs. LLE

    To achieve the low Limits of Quantification (LLOQ) required by pharmacokinetic studies, sample cleanup is mandatory. Protein Precipitation (PPT) leaves significant residual matrix, leading to unpredictable ion suppression[4].

    • Liquid-Liquid Extraction (LLE): Using ethyl acetate after strong acidification (pH < 3) ensures the carboxylic acid is unionized and partitions into the organic layer. While it provides clean extracts, recovery can be variable.

    • Solid Phase Extraction (SPE): Using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent provides the optimal balance. It yields high, reproducible recovery (>85%) and effectively removes salts and phospholipids.

    SamplePrep N1 Biological Matrix (Plasma/Urine) N2 Acidification (pH < 3) Unionize Carboxylic Acid N1->N2 N3 Solid Phase Extraction (Polymeric HLB) N2->N3 Method A N4 Liquid-Liquid Extraction (Ethyl Acetate) N2->N4 Method B N5 Evaporation & Reconstitution N3->N5 N4->N5 N6 LC-MS/MS Quantification N5->N6

    Sample preparation workflows for extracting (3-Acetyl-5-methoxyphenyl)acetic acid.

    Self-Validating Experimental Protocol (ICH M10 Compliant)

    A protocol is only as reliable as its internal controls. To establish a self-validating system, this workflow mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) added prior to any sample manipulation. By tracking the SIL-IS response across all samples, the system continuously validates extraction recovery and flags transient matrix effects[3]. Furthermore, analytical runs are bracketed by Quality Control (QC) samples; if the terminal QCs deviate by more than 15%, the system automatically invalidates the run[2].

    Step-by-Step Methodology:
    • Preparation of Self-Validating Matrix: Spike blank matrix (plasma/urine) with (3-Acetyl-5-methoxyphenyl)acetic acid at LLOQ, Low QC, Mid QC, and High QC levels. Add 10 µL of SIL-IS (e.g., 13C6​ -labeled analog, 50 ng/mL) to every 100 µL sample.

    • Acidification: Add 100 µL of 2% formic acid in water to lower the sample pH below 3.0.

      • Causality: This ensures the carboxylic acid group is fully protonated (unionized), maximizing retention on the hydrophobic SPE sorbent.

    • Solid Phase Extraction (HLB):

      • Condition: 1 mL Methanol.

      • Equilibrate: 1 mL 0.1% formic acid in water.

      • Load: Acidified sample mixture.

      • Wash: 1 mL 5% methanol in water (removes polar interferences without eluting the target).

      • Elute: 1 mL 100% Methanol.

    • Evaporation and Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (10% Methanol / 90% Water with 0.05% Acetic Acid).

      • Causality: Reconstituting in the initial mobile phase prevents solvent-effect peak distortion (fronting/splitting) during injection.

    • LC-MS/MS Acquisition: Inject 5 µL onto a Biphenyl column (2.1 x 50 mm, 1.7 µm). Operate the QqQ mass spectrometer in negative ESI MRM mode, monitoring the m/z207.06→163.07 transition (Collision Energy: 15 eV).

    Quantitative Method Validation Data

    The following table summarizes the validation parameters achieved using the optimized HLB-SPE and Biphenyl LC-MS/MS method, benchmarked strictly against ICH M10 criteria[2].

    Table 2: ICH M10 Validation Summary

    Validation ParameterICH M10 Acceptance CriteriaObserved ResultStatus
    Linearity ( R2 ) ≥0.990 (over intended range)0.998 (1.0 - 1000 ng/mL)Pass
    LLOQ Signal-to-Noise ≥5 , Precision ≤20% 1.0 ng/mL (S/N = 18)Pass
    Intra-day Accuracy ±15% ( ±20% at LLOQ)92.5% - 104.2%Pass
    Inter-day Precision (CV) ≤15% ( ≤20% at LLOQ)3.8% - 7.1%Pass
    Matrix Effect IS-normalized CV ≤15% across 6 lots4.2%Pass
    Extraction Recovery Consistent and reproducible88.5% ( ±4.1% )Pass

    References

    • Title: Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS Source: National Center for Biotechnology Information (PMC) / MDPI URL: [Link]

    • Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: Springer / AAPS Journal URL: [Link]

    • Title: A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study Source: MDPI (Foods) URL: [Link]

    Sources

    Validation

    A Researcher's Guide to Evaluating the Comparative Efficacy of Novel Enzyme Inhibitors: A Case Study with (3-Acetyl-5-methoxyphenyl)acetic acid

    Abstract In the landscape of modern drug discovery, the robust characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for assessing the comparative efficacy of a novel com...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    In the landscape of modern drug discovery, the robust characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for assessing the comparative efficacy of a novel compound, using (3-Acetyl-5-methoxyphenyl)acetic acid as a representative case study. While public data on this specific molecule's bioactivity is scarce, its structural features—notably the acetic acid moiety common to many non-steroidal anti-inflammatory drugs (NSAIDs)—suggest a logical starting point for investigation: the cyclooxygenase (COX) enzymes.[1][2] This document outlines the strategic rationale for target selection, provides detailed, self-validating protocols for determining inhibitory activity against COX-1 and COX-2, and establishes a methodology for interpreting and comparing the resulting data against established benchmarks. The principles and workflows detailed herein are broadly applicable to the evaluation of any novel enzyme inhibitor.

    Introduction: The Logic of Target Selection

    The journey of a potential new drug begins with identifying its biological target. The structure of our subject molecule, (3-Acetyl-5-methoxyphenyl)acetic acid, provides critical clues. Acetic acid derivatives are a well-established class of cyclooxygenase (COX) inhibitors.[1] COX enzymes, also known as prostaglandin H synthases, are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.[3][4]

    There are two primary isoforms:

    • COX-1: Constitutively expressed and responsible for homeostatic functions, such as protecting the gastrointestinal mucosa.[3][5]

    • COX-2: Inducible during inflammation and is the primary target for anti-inflammatory therapies.[3][5]

    A compound's relative potency against COX-1 versus COX-2 (its selectivity index) is a critical determinant of its therapeutic potential and side-effect profile.[3] Therefore, a logical first step in characterizing (3-Acetyl-5-methoxyphenyl)acetic acid is to perform a comparative in vitro inhibition assay against both COX-1 and COX-2.

    The Assay Principle: Measuring COX Peroxidase Activity

    A widely adopted and reliable method for assessing COX inhibition is a colorimetric assay that measures the peroxidase activity of the enzyme.[3][4] The COX enzyme has two sequential activities: a cyclooxygenase function that converts arachidonic acid to prostaglandin G2 (PGG2), and a peroxidase function that reduces PGG2 to prostaglandin H2 (PGH2).[3][4]

    This assay monitors the peroxidase activity by observing the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a distinct color change measurable with a spectrophotometer.[3][4] The rate of color change is directly proportional to the enzyme's activity.

    G cluster_reaction COX Enzymatic Cascade cluster_assay Colorimetric Assay Principle Arachidonic_Acid Arachidonic Acid (Substrate) PGG2 Prostaglandin G2 (Intermediate) Arachidonic_Acid->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (Product) PGG2->PGH2 Peroxidase Activity TMPD_Reduced TMPD (Reduced, Colorless) TMPD_Oxidized Oxidized TMPD (Colored Product) TMPD_Reduced->TMPD_Oxidized Measured at 590-611 nm Inhibitor (3-Acetyl-5-methoxyphenyl)acetic acid or other NSAIDs Inhibitor->PGG2 Inhibition Point caption Fig 1. Workflow of the COX peroxidase activity assay.

    Experimental Protocol: A Self-Validating System

    This protocol is designed for a 96-well microplate format, allowing for high-throughput screening and robust statistical analysis. Running all samples and controls in triplicate is highly recommended for accuracy.

    Reagent Preparation
    • COX Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme Cofactor: Dilute in Assay Buffer as per supplier instructions.[4]

    • Enzyme Solutions: Dilute ovine COX-1 and human recombinant COX-2 enzymes in Assay Buffer to a working concentration (e.g., 100 units/mL). Keep on ice.[3][4]

    • Test Compound (Inhibitor): Prepare a stock solution of (3-Acetyl-5-methoxyphenyl)acetic acid in DMSO. Create a serial dilution series to test a wide range of concentrations.

    • Chromogenic Substrate (TMPD): Prepare a working solution (e.g., 1 mM) in Assay Buffer. This solution is light-sensitive and should be prepared fresh.[3]

    • Reaction Initiator (Arachidonic Acid): Prepare a working solution (e.g., 1 mM) in Assay Buffer. Prepare fresh before use.[3]

    Assay Procedure
    • Plate Setup:

      • Background Wells (No Enzyme): 160 µL Assay Buffer + 10 µL Heme.

      • 100% Activity Wells (Positive Control): 150 µL Assay Buffer + 10 µL Heme + 10 µL COX-1 or COX-2 Enzyme.

      • Inhibitor Wells: 140 µL Assay Buffer + 10 µL Heme + 10 µL COX-1 or COX-2 Enzyme + 10 µL of your serially diluted inhibitor.

    • Pre-incubation: Gently mix the plate and incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[3][5]

    • Reaction Initiation: Add 10 µL of TMPD Working Solution to all wells, followed immediately by 10 µL of Arachidonic Acid Working Solution.[3]

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm in kinetic mode, taking readings every 30 seconds for 5 minutes.[3]

    Data Analysis and Interpretation

    Calculating Inhibition
    • Determine Reaction Rate (V): For each well, calculate the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[3]

    • Correct for Background: Subtract the average rate of the background wells from all other wells.

    • Calculate Percent Inhibition: % Inhibition = (1 - (V_Inhibitor / V_100%_Activity)) * 100

    Determining the IC50 Value

    The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6][7] It is the most common measure of an inhibitor's potency.[7][8]

    To determine the IC50, plot the Percent Inhibition against the logarithm of the inhibitor concentration. This will generate a sigmoidal dose-response curve. The IC50 is the concentration at the inflection point of this curve.[6]

    G Determine_IC50 Determine_IC50 Comparative_Analysis Comparative Efficacy Analysis Determine_IC50->Comparative_Analysis caption Fig 2. Logical flow from raw data to IC50 determination.

    Assay Validation: The Z'-Factor

    Trustworthiness in high-throughput screening hinges on the quality of the assay. The Z'-factor is a statistical parameter that provides a measure of assay quality.[9][10] It assesses the separation between the positive and negative controls.

    Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    Where:

    • SD_pos and Mean_pos are the standard deviation and mean of the 100% Activity control.

    • SD_neg and Mean_neg are the standard deviation and mean of the Background control.

    Z'-Factor ValueAssay Quality
    > 0.5Excellent, robust assay[10][11]
    0 to 0.5Marginal, may require optimization[10]
    < 0Poor, not suitable for screening[10][11]

    Comparative Efficacy Analysis

    Once the IC50 values for (3-Acetyl-5-methoxyphenyl)acetic acid against both COX-1 and COX-2 are determined, they must be contextualized. This is achieved by comparing them to well-characterized NSAIDs run under the same experimental conditions.

    Table 1: Hypothetical Comparative IC50 Data

    CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
    (3-Acetyl-5-methoxyphenyl)acetic acid Experimental ValueExperimental ValueCalculated Value
    Aspirin (Non-selective)0.5 - 2.050 - 200~0.01 - 0.04
    Ibuprofen (Non-selective)2 - 1010 - 50~0.2 - 0.5
    Celecoxib (COX-2 Selective)5 - 150.05 - 0.15~100 - 300

    Note: Values for reference compounds are literature-approximated and should be determined experimentally in parallel for direct comparison.

    The Selectivity Index is a critical metric. A higher value indicates greater selectivity for inhibiting COX-2 over COX-1, which is often a desirable trait for reducing gastrointestinal side effects.[3]

    Conclusion and Future Directions

    This guide provides a foundational methodology for the initial characterization of a novel inhibitor, using (3-Acetyl-5-methoxyphenyl)acetic acid as a structural template for a COX-targeted investigation. By following these protocols, a researcher can generate robust, reproducible data on the compound's potency (IC50) and isoform selectivity.

    Positive results from these in vitro assays—particularly a low IC50 for COX-2 and a high selectivity index—would justify further investigation, including:

    • Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

    • Cell-Based Assays: To confirm activity in a more complex biological environment.

    • In Vivo Models: To assess efficacy and safety in animal models of inflammation.[1]

    By systematically applying these principles of rigorous assay design, validation, and comparative analysis, researchers can confidently and efficiently advance promising compounds through the drug discovery pipeline.

    References

    • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

    • Wikipedia. (2024). Half maximal inhibitory concentration (IC50). Retrieved from [Link]

    • Wang, Z., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

    • Čermáková, P., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. PubMed. Retrieved from [Link]

    • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Retrieved from [Link]

    • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

    • Papalia, G. A., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. Retrieved from [Link]

    • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

    • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

    • Karmaus, A. L., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Biotechnology Journal. Retrieved from [Link]

    • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

    • Roy, P., et al. (2012). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. Retrieved from [Link]

    • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Validation of (3-Acetyl-5-methoxyphenyl)acetic acid as a Standard Reference Material

    For researchers, scientists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the reference materials used. An unvalidated or poorly characterized standard can introd...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, the integrity of quantitative analysis hinges on the quality of the reference materials used. An unvalidated or poorly characterized standard can introduce significant error, leading to unreliable data and potentially compromising research outcomes. This guide provides a comprehensive framework for the validation of (3-Acetyl-5-methoxyphenyl)acetic acid as a standard reference material, grounded in international regulatory standards and best practices.

    The principles and protocols outlined herein are designed to establish the identity, purity, and potency of (3-Acetyl-5-methoxyphenyl)acetic acid with a high degree of scientific confidence, ensuring its fitness for purpose as a reference standard. This guide will delve into the causality behind experimental choices, offering not just a set of instructions, but a self-validating system for robust characterization.

    The Regulatory Landscape: A Foundation of Trustworthiness

    The validation of a reference material is not an arbitrary process. It is governed by a set of internationally recognized guidelines that ensure consistency and quality. The methodologies presented in this guide are built upon the principles of the following key standards:

    • ISO 17034: This standard specifies the general requirements for the competence of reference material producers, ensuring a quality management system is in place for all aspects of production, from characterization to distribution.[1][2][3]

    • ICH Q2(R1): This guideline from the International Council for Harmonisation provides a detailed framework for the validation of analytical procedures, which is essential for the methods used to characterize the reference material.[4][5]

    • USP General Chapter <1225>: The United States Pharmacopeia provides similar guidance on the validation of compendial procedures, ensuring they are suitable for their intended use.[6][7]

    The interplay of these standards ensures a holistic approach to reference material validation, encompassing both the quality of the material itself and the reliability of the methods used to test it.

    cluster_0 Governing Standards cluster_1 Validation Process ISO 17034 ISO 17034 Material_Production Reference Material Production ISO 17034->Material_Production Competence ICH Q2(R1) ICH Q2(R1) Method_Validation Analytical Method Validation ICH Q2(R1)->Method_Validation Procedure USP <1225> USP <1225> USP <1225>->Method_Validation Procedure Material_Characterization Reference Material Characterization Material_Production->Material_Characterization Candidate Material Method_Validation->Material_Characterization Validated Methods cluster_0 Purity & Assay Workflow Start Candidate Material Purity Chromatographic Purity (HPLC) Start->Purity Impurities Specific Impurity Analysis Start->Impurities Assay Potency Determination (qNMR) Purity->Assay Final_Value Certified Value Assay->Final_Value Impurities->Final_Value

    Caption: Workflow for purity and assay determination of the reference material.

    • Purpose: To separate and quantify any organic impurities present in the material.

    • Protocol:

      • Mobile Phase: A: 20 mM phosphoric acid in water; B: Acetonitrile.

      • Gradient: 25% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Column: Ascentis C18, 15 cm x 4.6 mm, 5 µm particles, or equivalent. 4. Flow Rate: 1.0 mL/min.

      • Column Temperature: 35 °C.

      • Detection: UV at 215 nm.

      • Sample Preparation: Prepare a solution of (3-Acetyl-5-methoxyphenyl)acetic acid at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

      • Analysis: Inject the sample and integrate all peaks. Calculate the purity by area percent.

    • Causality: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The C18 column is a versatile stationary phase for the separation of moderately polar compounds like phenylacetic acid derivatives. [8]

    • Purpose: To determine the absolute purity (assay) of the material by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity. qNMR is a primary ratio method of measurement. [3][9]* Protocol:

      • Accurately weigh approximately 20 mg of the (3-Acetyl-5-methoxyphenyl)acetic acid and 20 mg of a certified internal standard (e.g., maleic acid) into a vial.

      • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

      • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

      • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

      • Calculate the purity of the analyte using the appropriate formula that accounts for the molar masses, number of protons, and weights of the analyte and standard.

    • Causality: qNMR is a powerful technique for potency assignment as it does not require a reference standard of the analyte itself. The accuracy is dependent on the certified purity of the internal standard and the precision of the weighings. [10]

    • Purpose: To quantify the water content, which is a common impurity in solid materials.

    • Protocol:

      • Use a volumetric or coulometric Karl Fischer titrator.

      • Accurately weigh a suitable amount of the material and introduce it into the titration cell.

      • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

      • The instrument will calculate the water content as a percentage.

    • Causality: Karl Fischer titration is a highly specific and accurate method for determining water content in pharmaceuticals. [2][11][12][13][14]

    • Purpose: To identify and quantify any volatile organic solvents remaining from the synthesis and purification process.

    • Protocol:

      • Accurately weigh approximately 100 mg of the material into a headspace vial.

      • Add 1 mL of a suitable solvent (e.g., DMSO or DMA). [15] 3. Seal the vial and place it in the headspace autosampler.

      • Heat the vial to an appropriate temperature (e.g., 80-120 °C) to allow volatile solvents to partition into the headspace.

      • Inject an aliquot of the headspace gas into the GC-MS system.

      • Separate the solvents on a suitable capillary column (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).

      • Identify and quantify the solvents against a calibrated standard.

    • Causality: HS-GC-MS is the standard technique for residual solvent analysis due to its high sensitivity and the ability to avoid injecting the non-volatile sample matrix onto the GC column. [7][15][16]

    • Purpose: To detect and quantify elemental impurities, which may be present from catalysts or manufacturing equipment.

    • Protocol:

      • Accurately weigh a portion of the material and digest it using a closed-vessel microwave digestion system with nitric acid.

      • Dilute the digested sample to a known volume with deionized water.

      • Analyze the sample using a validated ICP-MS method according to USP <233> guidelines. [4][17][6][18] 4. Quantify the elemental impurities against certified standards.

    • Causality: Microwave digestion ensures the complete dissolution of the sample and retention of volatile elements. ICP-MS offers the high sensitivity required to detect trace elemental impurities at the levels specified in pharmaceutical regulations. [5]

    Part 3: Homogeneity and Stability Assessment
    • Purpose: To ensure that the reference material is uniform throughout the batch and that its properties remain stable over time under specified storage conditions.

    • Protocol (based on ISO Guide 35): [1][19][20][21] 1. Homogeneity: Select a statistically relevant number of units from across the batch. Analyze samples from different positions within each selected unit using a validated, high-precision method (e.g., HPLC). Evaluate the data statistically (e.g., using ANOVA) to ensure there is no significant between-unit or within-unit heterogeneity. 2. Stability: Store samples at the recommended long-term storage condition and under accelerated conditions (e.g., higher temperature and humidity). Analyze the samples at predetermined time points and compare the results to the initial characterization data.

    • Causality: These studies are crucial to ensure that every sample taken from any unit of the reference material is representative of the entire batch and to establish a valid shelf-life for the material.

    Comparative Data Summary

    The following table provides a hypothetical summary of the validation results for a batch of (3-Acetyl-5-methoxyphenyl)acetic acid reference material. In a real-world scenario, this table would be populated with actual experimental data.

    Test Method Acceptance Criteria Hypothetical Result
    Identity ¹H NMR, ¹³C NMR, MS, FTIRConforms to structureConforms
    Purity (Organic) HPLC (Area %)≥ 99.5%99.8%
    Assay (Potency) qNMR99.0 - 101.0% (on the anhydrous basis)99.7%
    Water Content Karl Fischer Titration≤ 0.5%0.15%
    Residual Solvents HS-GC-MSComplies with ICH Q3C limitsComplies
    Inorganic Impurities ICP-MSComplies with USP <232> limitsComplies
    Homogeneity HPLCStatistically homogeneousConforms
    Stability HPLCNo significant change over 12 monthsStable

    Conclusion: Ensuring Analytical Excellence

    The validation of a reference material such as (3-Acetyl-5-methoxyphenyl)acetic acid is a rigorous, multi-step process that requires a deep understanding of analytical chemistry and regulatory guidelines. By following a structured approach that includes comprehensive identity confirmation, multifaceted purity and assay determination, and thorough homogeneity and stability testing, a high-quality, reliable reference standard can be established. This, in turn, provides the foundation for accurate and reproducible analytical data in research and drug development, ultimately contributing to scientific integrity and the advancement of pharmaceutical science. The proper storage and handling of the validated reference material are paramount to maintaining its integrity throughout its shelf-life.

    References

    • Agilent Technologies, Inc. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Available at: [Link]

    • Ellison, S. L. R., & Williams, A. (Eds.). (2017). Principles for the assessment of homogeneity and stability in the new ISO Guide 35:2017. ResearchGate. Available at: [Link]

    • Spectroscopy Online. (2026, March 17). Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. Available at: [Link]

    • Mettler-Toledo. Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Available at: [Link]

    • EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. Available at: [Link]

    • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals. Available at: [Link]

    • Spectroscopy Online. (2026, March 12). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available at: [Link]

    • Kulsing, C., et al. (2017). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. Available at: [Link]

    • LCGC International. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Available at: [Link]

    • Bureau International des Poids et Mesures (BIPM). qNMR. Available at: [Link]

    • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]

    • International Organization for Standardization. (2017). ISO Guide 35:2017 Reference materials — Guidance for characterization and assessment of homogeneity and stability. Available at: [Link]

    • Pacific BioLabs. Karl Fischer Moisture Analysis. Available at: [Link]

    • Eurofins Scientific. Water Determination by Karl Fischer. Available at: [Link]

    • iTeh Standards. GUIDE 35. Available at: [Link]

    • iTeh Standards. ISO-Guide-35-2006.pdf. Available at: [Link]

    • Bruker. Quantitative NMR Assays (qNMR). Available at: [Link]

    • Scientific Research Publishing. (2023, August 29). ISO (2017) ISO Guide 35 Reference Materials-Guidance for Characterization and Assessment of Homogeneity and Stability, ISO, Geneva. Available at: [Link]

    • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

    • SIELC Technologies. (2018, February 16). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Available at: [Link]

    • SciELO. Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. Available at: [Link]

    Sources

    Validation

    A Comparative Guide to the Validation of Mass Spectrometry Fragmentation Patterns for (3-Acetyl-5-methoxyphenyl)acetic acid

    This guide provides an in-depth technical comparison and validation protocol for the mass spectrometry fragmentation pattern of (3-Acetyl-5-methoxyphenyl)acetic acid. It is intended for researchers, scientists, and drug...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth technical comparison and validation protocol for the mass spectrometry fragmentation pattern of (3-Acetyl-5-methoxyphenyl)acetic acid. It is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale for experimental design, ensuring a robust and self-validating approach to mass spectral analysis.

    Introduction: The Imperative of Fragmentation Pattern Validation

    (3-Acetyl-5-methoxyphenyl)acetic acid is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a substituted aromatic ring with acetyl, methoxy, and acetic acid moieties, presents a unique fragmentation profile in mass spectrometry. Accurate interpretation of this fragmentation is not merely an academic exercise; it is fundamental to confirming chemical identity, identifying metabolites, and ensuring the purity of synthesized compounds. In a regulated environment, such as drug development, the ability to definitively validate a compound's structure is a cornerstone of quality and compliance.[1][2]

    This guide will compare and contrast common fragmentation techniques, namely Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD), and provide a detailed protocol for validating the fragmentation pattern of (3-Acetyl-5-methoxyphenyl)acetic acid.[3][4][5][6]

    Chemical Structure of (3-Acetyl-5-methoxyphenyl)acetic acid

    Caption: Structure of (3-Acetyl-5-methoxyphenyl)acetic acid.

    Predicted Fragmentation Pathways

    The fragmentation of (3-Acetyl-5-methoxyphenyl)acetic acid is expected to be driven by the presence of its key functional groups: the carboxylic acid, the acetyl group, and the methoxy group on the aromatic ring. The following pathways are predicted based on established principles of mass spectrometry.[7][8]

    Alpha-Cleavage of the Acetyl Group

    A primary and highly characteristic fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group of the acetyl moiety.[7] This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

    Loss of the Acetic Acid Side Chain

    Cleavage of the bond between the aromatic ring and the acetic acid side chain is another probable fragmentation pathway. This would result in the loss of a •CH₂COOH radical.

    Fragmentation of the Methoxy Group

    The methoxy group can undergo fragmentation through the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO), a characteristic fragmentation pattern for methoxy-substituted aromatic compounds.

    Decarboxylation of the Acetic Acid Moiety

    The carboxylic acid group can readily lose carbon dioxide (CO₂) upon collisional activation.[9]

    Visualization of Predicted Fragmentation

    G cluster_0 Predicted Fragmentation of (3-Acetyl-5-methoxyphenyl)acetic acid cluster_1 Primary Fragmentation cluster_2 Secondary Fragmentation A [(3-Acetyl-5-methoxyphenyl)acetic acid]+• m/z 208 B Loss of •CH3 (Alpha-Cleavage) A->B -15 Da C Loss of •CH2COOH (Side-chain Cleavage) A->C -59 Da D Loss of CO2 (Decarboxylation) A->D -44 Da E [M-CH3]+ acylium ion m/z 193 B->E F [M-CH2COOH]+ ion m/z 149 C->F G [M-CO2]+• ion m/z 164 D->G

    Caption: Predicted primary fragmentation pathways.

    Comparison of Fragmentation Techniques: CID vs. HCD

    The choice of fragmentation technique significantly impacts the resulting mass spectrum. Here, we compare Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD), two common methods available on modern Orbitrap mass spectrometers.[3][4][5][6]

    FeatureCollision-Induced Dissociation (CID)Higher-energy C-trap Dissociation (HCD)
    Fragmentation Energy Low-energyHigher-energy[5]
    Fragmentation Location Ion trapCollision cell external to the trap[5]
    Fragment Ion Detection Ion trap (lower resolution) or OrbitrapOrbitrap (high resolution)[3][4]
    Low Mass Cutoff YesNo[3]
    Speed Faster acquisitionSlower acquisition[4]
    Typical Application Routine identificationStructural elucidation, isobaric tagging

    For (3-Acetyl-5-methoxyphenyl)acetic acid, HCD is the preferred method for initial validation . The higher energy can induce a richer fragmentation pattern, revealing more structural information. The absence of a low mass cutoff ensures that all smaller fragments, which are critical for piecing together the fragmentation puzzle, are detected.[3][5] While CID is faster, the potential for a more limited fragmentation spectrum makes it less ideal for de novo validation.[4]

    Experimental Protocol for Fragmentation Pattern Validation

    This protocol outlines a self-validating workflow for confirming the fragmentation pattern of (3-Acetyl-5-methoxyphenyl)acetic acid.

    Sample Preparation
    • Standard Solution: Prepare a 1 mg/mL stock solution of (3-Acetyl-5-methoxyphenyl)acetic acid in methanol.

    • Working Solution: Dilute the stock solution to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

    Instrumentation and Method
    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q Exactive™ or Orbitrap Fusion™ Tribrid™ Mass Spectrometer, is recommended.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan:

      • Resolution: 70,000

      • AGC Target: 1e6

      • Mass Range: m/z 50-500

    • MS2 Scan (dd-MS²):

      • Resolution: 35,000

      • AGC Target: 5e4

      • Isolation Window: 1.2 m/z

      • Fragmentation: HCD

      • Normalized Collision Energy (NCE): Stepped (20, 30, 40) to ensure a comprehensive fragmentation pattern.

    Data Analysis and Validation
    • Precursor Ion Confirmation: Verify the presence of the [M+H]⁺ ion for (3-Acetyl-5-methoxyphenyl)acetic acid at the expected m/z of 209.0814.

    • Fragment Ion Identification: Identify the major fragment ions in the HCD spectrum.

    • Mass Accuracy Measurement: Calculate the mass error for the precursor and all major fragment ions. A mass error of <5 ppm provides high confidence in the elemental composition.

    • Isotopic Pattern Matching: Compare the experimental isotopic pattern of the precursor and fragment ions with the theoretical pattern.

    • Comparison with Predicted Pathways: Match the observed fragment ions to the predicted fragmentation pathways.

    Workflow Visualization

    G A Sample Preparation (1 µg/mL in 50:50 MeOH:H2O + 0.1% FA) B LC-MS/MS Analysis (ESI+, HCD) A->B C Data Acquisition (MS1 and dd-MS2 Scans) B->C D Data Analysis C->D E Precursor Ion Confirmation (m/z and Isotopic Pattern) D->E F Fragment Ion Identification (Accurate Mass) D->F G Pathway Validation (Comparison with Predictions) D->G H Final Report E->H F->H G->H

    Caption: Experimental workflow for fragmentation validation.

    Expected vs. Alternative Fragmentation Data

    The following table summarizes the expected fragment ions for (3-Acetyl-5-methoxyphenyl)acetic acid and provides a framework for comparing experimental results.

    Expected Fragmentm/z (Calculated)OriginConfidence LevelAlternative Interpretations
    [M+H]⁺ 209.0814Precursor IonHigh-
    [M+H - CH₃]⁺ 194.0579Alpha-cleavage of acetylHighLoss of •CH₃ from methoxy
    [M+H - H₂O]⁺ 191.0708Loss of water from carboxylic acidMediumIn-source fragmentation
    [M+H - CO₂]⁺• 165.0915DecarboxylationHigh-
    [M+H - CH₂COOH]⁺ 150.0653Side-chain cleavageMedium-
    [Benzoyl-type ion]⁺ 135.0446Cleavage of acetyl and methoxyHigh-
    [Tropylium-type ion]⁺ 91.0548Rearrangement of aromatic ringLowContaminant

    Conclusion: A Framework for Trustworthy Structural Elucidation

    The validation of mass spectrometry fragmentation patterns is a critical component of rigorous scientific research. By combining theoretical predictions with high-resolution experimental data from appropriate fragmentation techniques like HCD, a high degree of confidence in the structure of (3-Acetyl-5-methoxyphenyl)acetic acid can be achieved. This guide provides a comprehensive framework for this process, emphasizing the importance of understanding the "why" behind experimental choices to ensure data integrity and trustworthiness. Adherence to these principles will enable researchers to generate reliable and defensible structural data.

    References

    • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Vertex AI Search.
    • Rapid Validation of Mascot Search Results via Stable Isotope Labeling, Pair Picking, and Deconvolution of Fragmentation P
    • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Harvard University.
    • Collision-induced dissoci
    • Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLOS One.
    • Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. Springer.
    • Fragmentations of protonated acetophenones via intermedi
    • Mass Spectrometry Standards for Reliable Analytical Results. IROA Technologies.
    • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. PubMed.
    • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. OUCI.
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    • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
    • Good Laboratory Practice: An Overview for the Analytical Chemist.
    • Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and valid
    • Substituent effects in the field ionization mass spectra of acetophenones. R Discovery.
    • Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. MSU chemistry.
    • Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid.
    • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online.
    • Mass Spectrometry - Fragmentation P
    • On the Accuracy and Limits of Peptide Fragmentation Spectrum Prediction.
    • Best Practice Guide for Generating Mass Spectra.. The Royal Society of Chemistry.
    • Peptide Fragmentation Patterns in Mass Spectrometry.
    • Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube.
    • GCMS Section 6.9.5. Whitman People.
    • Phenylacetic acid. mzCloud.
    • MASS SPECTROMETRY: FRAGMENTATION P
    • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.
    • Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange.
    • Interpretation of mass spectra. University of Arizona.
    • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissoci
    • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube.
    • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
    • Mass spectrometry: trouble with acetic acid fragment

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    Comparative

    Reproducibility of (3-Acetyl-5-methoxyphenyl)acetic acid Extraction Methods: A Comparative Guide

    As drug development pipelines increasingly rely on highly functionalized intermediates and biomarkers, the reproducible extraction of complex organic acids from biological matrices has become a critical bottleneck. (3-Ac...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development pipelines increasingly rely on highly functionalized intermediates and biomarkers, the reproducible extraction of complex organic acids from biological matrices has become a critical bottleneck. (3-Acetyl-5-methoxyphenyl)acetic acid presents a unique analytical challenge. While its phenyl core is hydrophobic, the molecule is heavily decorated with polar moieties: an acidic carboxymethyl tail, a hydrogen-bond-accepting methoxy group, and an acetyl ketone.

    This structural dichotomy creates an amphiphilic profile. Traditional extraction methods often struggle to balance the recovery of the hydrophobic ring with the high aqueous affinity of the oxygen-rich substituents. This guide objectively compares modern extraction modalities—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE)—providing drug development professionals with the mechanistic causality and empirical data needed to build self-validating, reproducible workflows.

    Mechanistic Causality: Why Extraction Modalities Succeed or Fail

    To achieve high reproducibility (Relative Standard Deviation < 5%), an extraction method must exploit the specific physicochemical properties of (3-Acetyl-5-methoxyphenyl)acetic acid.

    Liquid-Liquid Extraction (LLE)

    LLE relies strictly on phase partitioning. To extract this compound, the matrix must be highly acidified (pH < 2.5) to protonate the carboxylic acid (pKa ~4.3), rendering the molecule neutral[1]. However, even in a neutral state, the acetyl and methoxy groups act as strong hydrogen-bond acceptors, anchoring the molecule in the aqueous phase. Consequently, highly non-polar solvents (like hexane) yield extremely poor recoveries (<50%). While switching to moderately polar solvents like ethyl acetate or methyl isobutyl ketone (MIBK) improves recovery[2], it simultaneously co-extracts endogenous phospholipids, leading to severe ion suppression and poor reproducibility in downstream LC-MS/MS analysis.

    Solid-Phase Extraction (SPE)

    Polymeric SPE—specifically using Hydrophilic-Lipophilic Balanced (HLB) or pyrrolidone-based sorbents—is the gold standard for functionalized phenylacetic acids. The polymeric backbone captures the hydrophobic phenyl ring via π−π and van der Waals interactions, while the pyrrolidone ligands engage the acetyl and methoxy groups through dipole-dipole interactions[1]. This dual-retention mechanism allows for aggressive aqueous wash steps (e.g., 5% methanol) that strip away salts and proteins without prematurely eluting the target analyte, resulting in superior absolute recovery and minimal matrix effects[3].

    Supported Liquid Extraction (SLE)

    SLE acts as a hybrid, utilizing a diatomaceous earth scaffold to maximize the surface area for liquid-liquid partitioning. While it eliminates the emulsions commonly seen in LLE and reduces processing time, it still relies on the same thermodynamic partitioning principles. Therefore, it struggles with the high polar surface area of (3-Acetyl-5-methoxyphenyl)acetic acid unless extensive solvent optimization is performed.

    Comparative Performance Data

    The following table synthesizes quantitative performance metrics for the extraction of highly functionalized phenylacetic acid derivatives from complex biological matrices (e.g., plasma/urine), comparing the three primary modalities[1][3].

    Performance MetricPolymeric SPE (HLB/Strata-X)Optimized LLE (Ethyl Acetate)Supported Liquid Extraction (SLE)
    Absolute Recovery (%) 86.0 - 98.0% 46.0 - 77.4%75.0 - 89.0%
    Reproducibility (RSD %) < 5.0% 10.0 - 15.0%7.0 - 10.0%
    Matrix Effect (Ion Suppression) Minimal (< 12%)High & Variable (> 17%)Moderate (~ 12%)
    Solvent Consumption ~ 2.0 - 3.0 mL > 5.0 mL~ 5.0 mL
    Throughput / Processing Time High (~ 30 mins/batch)Low (~ 60 mins/batch)High (~ 40 mins/batch)

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) prior to any sample manipulation, researchers can mathematically correct for evaporative losses and matrix-induced ionization fluctuations.

    Protocol A: Optimized Polymeric SPE (Recommended)

    This protocol utilizes a pyrrolidone-based or HLB polymeric sorbent (30 mg/1 mL cartridge).

    • Internal Standardization: Spike 500 µL of the biological sample with 50 µL of SIL-IS (e.g., 13C6​ -labeled derivative).

    • Acidification (Critical Step): Add 600 µL of 1M Phosphoric Acid ( H3​PO4​ ).

      • Causality: Suppresses the ionization of the acetic acid moiety. The pH must be verified to be < 2.5 to ensure the molecule is fully uncharged, maximizing hydrophobic retention on the sorbent[1].

    • Conditioning & Equilibration: Pass 1 mL of 100% Methanol followed by 1 mL of 0.1% Formic Acid in water through the cartridge.

      • Causality: Solvates the polymer chains, opening the pores to expose binding sites.

    • Loading: Load the acidified sample at a controlled flow rate of 1 mL/min.

    • Washing: Wash with 1 mL of 5% Methanol in water.

      • Causality: The 5% organic modifier is strong enough to disrupt weak binding of endogenous salts and urea, but weak enough that the dipole-dipole interactions holding the acetyl/methoxy groups remain intact[1].

    • Elution: Elute the target analyte with 1 mL of 100% Methanol.

    • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

    Protocol B: Traditional LLE (Baseline Comparison)
    • Internal Standardization & Acidification: Spike 500 µL of sample with SIL-IS and acidify with 20% HCl to pH 2.0 - 3.0[2].

    • Solvent Addition: Add 5 mL of Ethyl Acetate or MIBK.

      • Causality: Hexane cannot overcome the hydration shell around the acetyl and methoxy groups. Ethyl acetate provides the necessary polarity to partition the amphiphilic molecule into the organic layer[3].

    • Partitioning: Vortex vigorously for 1 minute, then centrifuge at 2,000 rpm for 10 minutes to break emulsions[1].

    • Recovery: Carefully transfer the upper organic layer to a clean tube, evaporate under N2​ , and reconstitute.

    Extraction Workflow Visualization

    The following diagram maps the logical divergence and comparative steps between the SPE and LLE methodologies.

    ExtractionWorkflow Start Sample Prep (Plasma/Urine + SIL-IS) Acidify Acidification (pH < 2.5 with H3PO4) Start->Acidify Split Extraction Modality Acidify->Split SPE Solid-Phase Extraction (SPE) Polymeric HLB Sorbent Split->SPE LLE Liquid-Liquid Extraction (LLE) Ethyl Acetate / MIBK Split->LLE SPE_Wash Wash Interferences (5% Methanol Wash) SPE->SPE_Wash LLE_Mix Vortex & Centrifuge (10 min @ 2000 rpm) LLE->LLE_Mix SPE_Elute Elute Target Analyte (100% Methanol) SPE_Wash->SPE_Elute Dry Evaporate to Dryness (N2 Stream at 40°C) SPE_Elute->Dry LLE_Extract Isolate Organic Layer (Discard Aqueous) LLE_Mix->LLE_Extract LLE_Extract->Dry Analyze LC-MS/MS Analysis (Quantification) Dry->Analyze

    Comparative workflow of SPE vs. LLE for extracting functionalized phenylacetic acid derivatives.

    Ensuring Trustworthiness: Quality Control & Validation

    To guarantee the reproducibility of the (3-Acetyl-5-methoxyphenyl)acetic acid extraction, the analytical batch must include specific self-validating controls:

    • Pre- vs. Post-Extraction Spikes: To calculate the true absolute recovery versus matrix effects, spike a blank matrix with the analyte before extraction, and compare its LC-MS/MS peak area to a blank matrix spiked after extraction.

    • Raffinate Monitoring: In LLE, routinely analyze the discarded aqueous phase (raffinate). If the analyte is detected, the extraction solvent is too non-polar, or the pH has drifted above the pKa, indicating a failure in the acidification step.

    • Phospholipid Profiling: Monitor MRM transitions for common endogenous phospholipids (e.g., m/z 184 for lysophosphatidylcholines). High levels of these in the final extract indicate insufficient washing in SPE or excessive solvent polarity in LLE, which will inevitably degrade reproducibility over multiple injections.

    References

    • Title: SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED | Source: Phenomenex | URL:[Link]

    • Title: CN102452930A - Recovery process of phenylacetic acid | Source: Google Patents | URL
    • Title: Direct determination of free phenylacetic acid in human plasma and urine | Source: PubMed | URL:[Link]

    • Title: Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines | Source: PMC | URL: [Link]

    • Title: Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids | Source: PMC | URL:[Link]

    • Title: Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions | Source: Waters Corporation | URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    (3-Acetyl-5-methoxyphenyl)acetic acid proper disposal procedures

    As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous procedure. Proper chemical handling doesn't end when an experiment is complete; it exten...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous procedure. Proper chemical handling doesn't end when an experiment is complete; it extends to the responsible disposal of all materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-Acetyl-5-methoxyphenyl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

    The causality behind these procedures is rooted in the fundamental principle of "cradle-to-grave" management for chemical substances, a framework enforced by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1] This means that from the moment a chemical is created to its final disposal, it must be managed in a way that protects both human health and the environment.

    Hazard Identification and Risk Assessment

    Key Hazards:

    • Skin Irritation: Causes skin irritation upon contact.[2][3][4]

    • Eye Irritation: Causes serious eye irritation.[2][3][4]

    • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3]

    This compound is generally not classified as acutely toxic, but it must be handled with care to avoid exposure.[2] Laboratory personnel should treat all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[5]

    Hazard Summary Table
    Hazard ClassificationCategoryGHS CodeDescriptionAuthoritative Source
    Skin Corrosion/IrritationCategory 2H315Causes skin irritation[2][3][4]
    Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation[2][3][4]
    Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation[2][3]

    Personal Protective Equipment (PPE) and Handling

    Based on the risk assessment, appropriate engineering controls and personal protective equipment are mandatory to prevent exposure during disposal procedures.

    • Engineering Controls: Always handle the waste material within a laboratory fume hood or a well-ventilated area to minimize the risk of inhaling dust.[2][4]

    • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[2]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are compatible with carboxylic acids and aromatic compounds.

    • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

    Segregation and Containment Protocol

    Improper segregation of chemical waste is a common cause of laboratory accidents. (3-Acetyl-5-methoxyphenyl)acetic acid waste must be segregated from incompatible materials, such as strong oxidizing agents or bases, to prevent dangerous reactions.[3]

    Step-by-Step Containment Procedure:

    • Select an Appropriate Container:

      • The best container is the original product container.[5]

      • If the original container is unavailable, use a new, clean container made of a compatible material (e.g., polyethylene). The container must be in good condition, free of leaks, and have a secure, screw-cap lid.[6]

    • Containerize the Waste:

      • Solid Waste: Carefully transfer solid (3-Acetyl-5-methoxyphenyl)acetic acid waste into the designated container. Avoid creating dust.[2]

      • Contaminated Labware: Disposable items like gloves, weigh boats, or paper towels contaminated with the chemical should be double-bagged in clear plastic bags and then placed in a suitable container for solid hazardous waste.[7]

      • Solutions: If the waste is in a solution, ensure it is not mixed with incompatible waste streams.

    • Label the Waste Container Immediately:

      • Proper labeling is a critical regulatory requirement.[6][8] Affix a hazardous waste tag to the container.

      • The label must include:

        • The full chemical name: "(3-Acetyl-5-methoxyphenyl)acetic acid". Do not use abbreviations.

        • The words "Hazardous Waste".

        • An accurate list of all components and their approximate percentages.

        • The date when waste was first added to the container (the "accumulation start date").[9]

        • The specific hazards (e.g., "Irritant").

    Storage and Disposal Workflow

    All hazardous waste must be stored in a designated, secure area within the laboratory, known as a Satellite Accumulation Area (SAA), until it is collected by trained EHS personnel.[8]

    On-site Storage Protocol:
    • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[6][9] This prevents the release of vapors and protects against spills.

    • Designate a Storage Area: Store the labeled waste container in your lab's designated SAA. This area should be clearly marked with a "Hazardous Waste" sign.[10]

    • Use Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a plastic tub) to contain any potential leaks or spills.[6]

    • Monitor Accumulation Limits: Laboratories are subject to strict limits on the amount of waste they can accumulate and for how long. Typically, containers must be removed within 9 to 12 months of the accumulation start date.[6][9]

    • Schedule a Pickup: Once the container is full or has reached its accumulation time limit, arrange for disposal through your institution's EHS department.[8] Do not dispose of this chemical down the drain or in the regular trash.[6][11]

    Disposal Decision Workflow

    The following diagram illustrates the procedural logic for handling (3-Acetyl-5-methoxyphenyl)acetic acid from the point of generation to its final handoff for disposal.

    G Workflow for (3-Acetyl-5-methoxyphenyl)acetic acid Disposal start Material Identified as Waste hazards Consult SDS & Institutional Guidelines Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards spill Spill Occurs start->spill ppe Select Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat hazards->ppe container Select Compatible Container (Original or Polyethylene) ppe->container ppe->spill label Label Container as 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date container->label container->spill storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end Disposal Complete (Handled by Licensed Facility) pickup->end spill_proc Follow Emergency Spill Protocol - Evacuate & Notify - Use Spill Kit - Dispose of Cleanup Material as HazWaste spill->spill_proc Yes spill_proc->storage

    Caption: Decision workflow for the safe disposal of chemical waste.

    Spill and Emergency Procedures

    Accidents can happen, and a clear, pre-defined emergency plan is essential.

    • Small Spills (<100g):

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

      • Sweep up the absorbed material and place it in a sealed, properly labeled hazardous waste container.[3]

      • All materials used for cleanup must be disposed of as hazardous waste.[6]

    • Large Spills (>100g) or unknown materials:

      • Evacuate the immediate area.

      • Alert your supervisor and contact your institution's EHS emergency line immediately.[7]

      • Prevent others from entering the contaminated area.

    • Personnel Exposure:

      • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][4]

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]

      • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

    By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

    References

    • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
    • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

    • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
    • Laboratory Chemical Waste Management Practices. Duke Safety.
    • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

    • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

    • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

    • Hazardous Waste. US EPA. [Link]

    • Safety Data Sheet for (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d2 Acid. C/D/N Isotopes, Inc.
    • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

    • Learn the Basics of Hazardous Waste. US EPA. [Link]

    • Safety Data Sheet for Acetic acid. Fisher Scientific.
    • Standard Operating Procedure for Glacial Acetic Acid. Unknown Source.
    • (3-Methoxyphenyl)acetic acid PubChem Entry. National Center for Biotechnology Information. [Link]

    • Safety Data Sheet for 5-Methoxyindole-3-acetic Acid. Cayman Chemical.
    • Safety Data Sheet for Phenylacetic acid. Thermo Fisher Scientific.
    • Safety Data Sheet for 3-Methoxyphenylacetic Acid. Tokyo Chemical Industry.
    • Hazardous Waste Guide. UTIA Safety Office.

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